TRAP-5 amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPTZOOUNAWQA-LSBAASHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRAP-5 Amide Mechanism of Action in Platelets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thrombin Receptor Activating Peptide 5 (TRAP-5) amide is a synthetic heptapeptide that acts as a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets. By mimicking the action of the endogenous tethered ligand generated by thrombin cleavage, TRAP-5 provides a valuable tool to study PAR1-mediated platelet activation in a controlled and reproducible manner, de-coupled from the enzymatic activities of thrombin. This guide provides a comprehensive overview of the molecular mechanisms underlying TRAP-5 amide's action on platelets, detailing the signaling pathways, summarizing key quantitative data, and providing protocols for essential experimental assays.
Core Mechanism: PAR1 Activation and G-Protein Coupling
This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro-NH2, functions by directly binding to and activating PAR1, a G-protein coupled receptor (GPCR). This activation triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G-proteins, primarily Gq and G12/G13.
Gq-Mediated Signaling Cascade
Activation of Gq by PAR1 leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid and transient increase in cytosolic free calcium ([Ca2+]i). This initial calcium release is further amplified by store-operated calcium entry (SOCE), a process where the depletion of intracellular calcium stores triggers the influx of extracellular calcium.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream protein targets, playing a pivotal role in platelet granule secretion and the activation of integrin αIIbβ3.
G12/G13-Mediated Signaling Pathway
Concurrent with Gq activation, PAR1 also couples to G12/G13. This interaction leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is primarily responsible for the initial shape change observed in platelets upon activation, transforming them from a discoid to a spherical shape with extended filopodia and lamellipodia.
Downstream Effects of PAR1 Activation by this compound
The signaling cascades initiated by this compound culminate in a series of well-defined platelet responses:
-
Platelet Aggregation: The activation of integrin αIIbβ3 is a central event in platelet aggregation. This "inside-out" signaling, driven by both calcium mobilization and PKC activity, causes a conformational change in the integrin, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form aggregates.
-
Granule Secretion: Platelets contain various types of granules, including dense granules and alpha granules, which store a variety of bioactive molecules. The increase in intracellular calcium and PKC activation triggers the fusion of these granules with the platelet membrane, releasing their contents.
-
Dense Granules: Release ADP, ATP, and serotonin, which act as secondary agonists, amplifying the platelet activation response.
-
Alpha Granules: Release adhesive proteins like P-selectin and von Willebrand factor (vWF), as well as growth factors and chemokines. The surface expression of P-selectin is a key marker of alpha granule secretion.
-
-
Shape Change: As described above, the G12/G13-Rho-ROCK pathway mediates the rapid change in platelet morphology, which is essential for platelet adhesion and the formation of a stable thrombus.
Quantitative Data on this compound Effects
The following tables summarize key quantitative data related to the effects of this compound on platelet function.
| Parameter | Agonist | Value | Cell Type | Reference |
| EC50 for Platelet Aggregation | TRAP (SFLLRNPNDKYEPF-amide) | ~2.5 µM | Human Platelets | [1] |
| TRAP-6 (SFLLRN) | 1.1 µM - 10 µM (used concentrations) | Human Platelets | [2] | |
| IC50 for Inhibition of Platelet Aggregation | Compound 8 (ortho-carbonyl hydroquinone) | 11.88 ± 4.59 μM (against TRAP-6) | Human Platelets | |
| Concentration for P-selectin Expression | TRAP | 25 µg/mL (for maximal expression) | Human Platelets | [3] |
| Concentration for ATP Release | TRAP-6 (SFLLRN) | 10 µM | Human Platelets | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the mechanism of action of this compound are provided below.
Light Transmission Aggregometry (LTA)
This is the gold-standard method for measuring platelet aggregation.
Principle: Platelet aggregation in platelet-rich plasma (PRP) is measured by monitoring the increase in light transmission through the sample as platelets clump together.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[2]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Assay Setup:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the sample to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Set the baseline (0% aggregation) with the PRP sample.
-
Replace the PRP with an equal volume of PPP to set the 100% aggregation level.
-
-
Agonist Addition:
-
Replace the PPP with a fresh PRP sample and start the recording.
-
Add a known concentration of this compound to the PRP and monitor the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
Intracellular Calcium Mobilization Assay
This assay measures the change in intracellular free calcium concentration upon platelet activation.
Principle: Platelets are loaded with a fluorescent calcium indicator, such as Fura-2 AM. The dye's fluorescence properties change upon binding to calcium, and this change is measured using a fluorometer or a fluorescence microscope.
Protocol:
-
Platelet Preparation: Prepare washed platelets from citrated whole blood. This involves centrifuging to obtain PRP, followed by washing steps in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.
-
Dye Loading:
-
Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark. Fura-2 AM is a membrane-permeable form of the dye that is cleaved by intracellular esterases, trapping the active Fura-2 inside the platelets.
-
After incubation, wash the platelets to remove extracellular dye.
-
-
Measurement:
-
Resuspend the Fura-2-loaded platelets in a calcium-containing buffer.
-
Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C with stirring.
-
Measure the baseline fluorescence ratio by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at 510 nm.
-
Add this compound and continuously record the fluorescence ratio.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Calibration curves can be generated to convert the ratio to absolute calcium concentrations.
Platelet Granule Secretion Assays
Principle: This method measures the release of ATP from dense granules, which is a hallmark of platelet activation. The released ATP reacts with a luciferin-luciferase reagent to produce light, which is detected by a luminometer. This can often be performed simultaneously with LTA in a lumi-aggregometer.
Protocol:
-
Sample Preparation: Prepare PRP as described for LTA.
-
Assay Setup:
-
In a lumi-aggregometer cuvette, add PRP and the luciferin-luciferase reagent.
-
Allow the mixture to incubate at 37°C with stirring.
-
-
Agonist Stimulation: Add this compound to the cuvette.
-
Measurement: Simultaneously record both light transmission (for aggregation) and luminescence (for ATP release).
-
Data Analysis: The amount of ATP released is quantified by comparing the luminescence signal to a standard curve generated with known concentrations of ATP.
Principle: This assay quantifies the surface expression of P-selectin, a marker for alpha granule secretion, on individual platelets using flow cytometry.
Protocol:
-
Sample Preparation: Use either PRP or washed platelets.
-
Activation:
-
Incubate a small volume of the platelet suspension with this compound for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.
-
Include an unstimulated control.
-
-
Staining:
-
Add a fluorescently-labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) and an antibody against a constitutive platelet marker (e.g., anti-CD41-PE).
-
Incubate for 15-20 minutes in the dark.
-
-
Fixation: Fix the platelets with 1% paraformaldehyde.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and CD41 expression.
-
Measure the fluorescence intensity of the P-selectin antibody on the gated platelets.
-
-
Data Analysis: The increase in the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin staining in the TRAP-5-stimulated sample compared to the unstimulated control indicates the extent of alpha granule secretion.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound signaling cascade in platelets.
Experimental Workflows
Caption: Workflow for Light Transmission Aggregometry.
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Conclusion
This compound serves as an indispensable pharmacological tool for the specific investigation of PAR1-mediated signaling in platelets. Its ability to potently and selectively activate this receptor has provided profound insights into the intricate molecular events that govern platelet activation, aggregation, and secretion. A thorough understanding of the this compound mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for researchers and drug development professionals working to unravel the complexities of hemostasis and thrombosis and to design novel antiplatelet therapies.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]
- 3. A Novel PF4-Dependent Platelet Activation Assay Identifies Patients Likely to Have Heparin-Induced Thrombocytopenia/Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to TRAP-5 Amide: A Selective PAR-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TRAP-5 amide, a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1). It covers the mechanism of action, associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to Protease-Activated Receptor 1 (PAR-1) and this compound
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated by proteolytic cleavage of its extracellular N-terminus by proteases such as thrombin.[2][3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[2]
Synthetic peptides that mimic this tethered ligand sequence can act as agonists, directly activating the receptor without the need for proteolytic cleavage. This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is one such synthetic agonist. It represents the minimal peptide sequence required to retain full activity in releasing serotonin from human platelets and is widely used as a selective tool to study PAR-1 function. The term "TRAP" stands for Thrombin Receptor-Activating Peptide.
Mechanism of Action and Signaling Pathways
This compound activates PAR-1 by binding to the same site as the native tethered ligand, inducing a conformational change in the receptor. This leads to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13, which in turn initiate downstream signaling cascades.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements and cell shape changes.
-
MAPK Pathway: PAR-1 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and gene expression.
Below are diagrams illustrating the primary signaling pathways initiated by PAR-1 activation.
Caption: PAR-1 G-protein dependent signaling pathways.
Caption: Simplified PAR-1 mediated MAPK/ERK pathway.
Quantitative Data
The potency of this compound (often referred to as TFLLR-NH2 in literature) has been characterized in various functional assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell/System Type | Assay | Reference |
| EC50 | 1.9 µM | Cultured Neurons | Calcium Mobilization | |
| EC50 | 3.9 µM ± 1.1 | Human Platelets | Platelet Aggregation | |
| Max [Ca2+]i Increase | 196.5 ± 20.4 nM (at 10 µM) | Cultured Neurons | Calcium Mobilization | |
| IC50 (Inhibition of Invasion) | 2-3 µM | MDCKts.src cells | Collagen Gel Invasion |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Culture cells (e.g., CHO cells stably expressing PAR-1, or primary neurons) in appropriate media.
-
Seed cells into a 96-well or 384-well black-wall, clear-bottom plate at a suitable density (e.g., 2 x 104 cells per well for a 96-well plate).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit like FLIPR Calcium 6) in an appropriate assay buffer (e.g., Krebs buffer or HBSS with 20 mM HEPES). Probenecid (e.g., 2.5 mM) is often included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C, followed by a brief incubation at room temperature.
3. Assay Procedure:
-
Prepare a stock solution of this compound in the assay buffer. Create a dilution series to generate a dose-response curve.
-
Use a fluorescence plate reader with an integrated fluidics system (e.g., FlexStation or FLIPR).
-
Set the instrument to record fluorescence intensity over time. Establish a baseline reading for several seconds.
-
The instrument automatically injects the this compound solution into the wells.
-
Continue recording the fluorescence signal to capture the peak increase and subsequent decay in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
This assay measures the ability of an agonist to induce the clumping of platelets, a key physiological response mediated by PAR-1.
1. Platelet Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 109/L) using PPP.
2. Aggregometry:
-
Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a specific volume of PRP into a cuvette containing a magnetic stir bar. Pre-warm the sample to 37°C.
-
Add a specific concentration of this compound (or other agonist like TRAP-6) to the cuvette to initiate aggregation.
-
The aggregometer measures the increase in light transmission as platelets aggregate.
-
Record the aggregation response for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved.
-
For dose-response studies, repeat the procedure with various concentrations of this compound to determine the EC50 for platelet aggregation.
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a PAR-1 agonist like this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on TRAP-5 Amide (SFLLR-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptide 5 (TRAP-5), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide amide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, unmasking a tethered ligand that binds to the receptor itself to initiate signaling.[3] SFLLR-NH2 mimics this tethered ligand of human PAR1, allowing for the direct and specific activation of the receptor independent of proteolytic cleavage.[4][5] This property makes SFLLR-NH2 an invaluable tool for studying PAR1 signaling in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.
This technical guide provides a comprehensive overview of the structure, function, and experimental application of TRAP-5 amide. It includes detailed summaries of its biochemical properties, signaling pathways, and established experimental protocols, presented in a format tailored for researchers and drug development professionals.
Core Properties and Structure
This compound is the C-terminally amidated form of the pentapeptide SFLLR. The amidation of the C-terminus is a critical modification that enhances its stability and agonist activity. The SFLLR sequence represents the minimal peptide length that retains the full agonist activity for PAR1.
| Property | Value | Reference |
| Full Sequence | H-Ser-Phe-Leu-Leu-Arg-NH2 | |
| One-Letter Code | SFLLR-NH2 | |
| Molecular Formula | C30H51N9O6 | |
| Molecular Weight | 633.78 g/mol (free base) | |
| CAS Number | 141923-41-3 | |
| Synonyms | Thrombin Receptor Activator for Peptide 5, PAR-1 (1-5) amide, Coagulation Factor II Receptor (1-5) amide |
PAR1 Signaling Pathway Activated by SFLLR-NH2
Activation of PAR1 by SFLLR-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, including Gq/11, G12/13, and Gi/o, leading to the activation of distinct downstream effector pathways.
-
Gq/11 Pathway: Coupling to Gq/11 activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is central to platelet activation and secretion.
-
G12/13 Pathway: Activation of G12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, contributing to changes in cell shape and motility.
-
Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate the activity of other signaling pathways.
The following diagram illustrates the major signaling cascades initiated by the binding of SFLLR-NH2 to PAR1.
Caption: PAR1 Signaling Cascade
Quantitative Data
Quantitative data on the activity of SFLLR-NH2 is crucial for designing and interpreting experiments. The following tables summarize available data on its potency in various functional assays. Note: Specific EC50 and Kd values for SFLLR-NH2 are not consistently reported across the literature, and values can vary depending on the cell type and assay conditions. The data presented here is based on available information for SFLLR-NH2 and closely related PAR1 agonists where specified.
Table 1: Potency (EC50) of PAR1 Agonists in Functional Assays
| Agonist | Assay | Cell Type / System | EC50 | Reference |
| TFLLR-NH2 (related PAR1 agonist) | Calcium Mobilization | Human Mesangial Cells | 3.0 ± 0.8 nM (male-derived) | |
| SFLLRN-NH2 (TRAP-6) | Contraction | Human Renal Artery | ~10 µM | |
| SFLLRN-NH2 (TRAP-6) | Platelet Aggregation | Human Platelets | 2-3 µM (for 60-70% aggregation) | |
| SFLLR-NH2 | Platelet Aggregation | Washed Human Platelets | Not explicitly found | |
| SFLLR-NH2 | Calcium Mobilization | Various Cell Lines | Not explicitly found |
Table 2: Binding Affinity (Kd) of Ligands to PARs
| Ligand | Receptor | Cell Type / System | Kd | Reference |
| [3H]2-furoyl-LIGRL-NH2 (PAR2 agonist) | PAR2 | NCTC2544-PAR2 cells | 122 ± 26.1 nM | |
| SFLLR-NH2 | PAR1 | Various | Not explicitly found |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in washed human platelets using light transmission aggregometry upon stimulation with SFLLR-NH2.
Materials:
-
Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD).
-
Modified Tyrode's buffer (pH 7.35) containing 0.1% glucose, 0.35% human serum albumin, 2 mM CaCl2, and 1 mM MgCl2.
-
Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).
-
Apyrase.
-
SFLLR-NH2 stock solution (e.g., 1 mM in sterile water or buffer).
-
Platelet aggregometer.
Procedure:
-
Preparation of Washed Platelets: a. Centrifuge whole blood at 150 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). b. To the PRP, add PGI2 (0.5 µM final concentration) or PGE1 to prevent platelet activation during subsequent steps. c. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. d. Gently resuspend the platelet pellet in Modified Tyrode's buffer containing apyrase (to degrade any released ADP) and allow the platelets to rest for 30 minutes at 37°C. e. Adjust the platelet concentration to 2-3 x 10^8 platelets/mL with Modified Tyrode's buffer.
-
Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar. b. Establish a baseline light transmission. c. Add varying concentrations of SFLLR-NH2 (e.g., in a dose-response range from 0.1 µM to 100 µM) to initiate aggregation. A concentration of 2-3 µM of the related peptide SFLLRN is known to elicit 60-70% of maximal aggregation. d. Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
Caption: Platelet Aggregation Workflow
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in a cell line (e.g., HEK293 cells) expressing PAR1 using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing human PAR1.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluo-4 AM stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
SFLLR-NH2 stock solution.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: a. Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid can also be included if necessary. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Calcium Measurement: a. Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm). c. Add varying concentrations of SFLLR-NH2 to the wells. d. Immediately begin kinetic reading of fluorescence intensity over time to measure the increase in intracellular calcium.
Experimental Workflow for Calcium Mobilization Assay
Caption: Calcium Mobilization Workflow
Conclusion
This compound (SFLLR-NH2) is a specific and potent synthetic agonist of PAR1, making it an indispensable tool for dissecting the complex signaling pathways and physiological roles of this receptor. This guide has provided a detailed overview of its structure, the signaling cascades it initiates, and standardized protocols for its use in key functional assays. The provided information, including the structured data tables and workflow diagrams, is intended to facilitate the effective design and execution of research and drug development projects targeting the PAR1 receptor. Further investigation is warranted to definitively establish the EC50 and Kd values of SFLLR-NH2 in various experimental systems to enhance its utility as a pharmacological probe.
References
- 1. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRAP-5 Amide in Hematology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of TRAP-5 amide, a key synthetic peptide, in the field of hematology research. With a focus on its mechanism of action as a Protease-Activated Receptor 1 (PAR1) agonist, this document provides a comprehensive overview of its utility in studying platelet activation, signaling pathways, and potential implications in hematological disorders.
Core Concepts: Understanding this compound
This compound is a synthetic pentapeptide with the amino acid sequence H-Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2)[1]. It acts as a potent and specific agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor highly expressed on platelets[2][3]. By mimicking the action of the natural tethered ligand of PAR1 that is exposed upon cleavage by thrombin, this compound provides a valuable tool to study PAR1-mediated cellular responses in a controlled and reproducible manner, independent of thrombin's other enzymatic activities[4][5]. Its primary application in hematology research is to induce and study platelet aggregation and activation.
Mechanism of Action: The PAR1 Signaling Pathway
Upon binding to PAR1, this compound initiates a cascade of intracellular signaling events that culminate in platelet activation, shape change, degranulation, and aggregation. The activation of PAR1 leads to the engagement of multiple heterotrimeric G proteins, primarily Gq, G12/13, and Gi.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for granule secretion.
-
G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK), which mediates cytoskeletal reorganization, resulting in platelet shape change.
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), an inhibitor of platelet activation, thereby promoting aggregation.
The interplay of these pathways results in the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), enabling it to bind fibrinogen and mediate platelet aggregation.
Experimental Protocols: Platelet Aggregation Studies
The primary experimental application of this compound is in platelet aggregation assays, most commonly performed using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function.
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, and light transmission is low. Upon addition of an agonist like this compound, platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through to a detector. The change in light transmission is recorded over time, generating an aggregation curve.
Detailed Methodology for LTA using this compound
3.2.1. Reagents and Materials
-
This compound (e.g., from CPC Scientific, MedChemExpress)
-
Human whole blood collected in 3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Aggregometer (e.g., Chrono-log)
-
Centrifuge
-
Pipettes and tips
-
Cuvettes with stir bars
3.2.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cells.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
3.2.3. LTA Procedure
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize for a few minutes.
-
Add a small volume (e.g., 50 µL) of this compound solution at the desired final concentration (typically in the low micromolar range) to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The results are typically expressed as the maximal percentage of aggregation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound on platelet aggregation.
| Agonist | EC50 for Platelet Aggregation | Reference |
| Thrombin | In the nanomolar range | |
| TRAP (SFLLRNPNDKYEPF-amide) | In the micromolar range | |
| PAR1AP (TFLLR-amide) | In the micromolar range | |
| PAR4AP (AYPGKF-amide) | In the micromolar range |
Table 1: Comparative Potency of PAR Agonists in Platelet Aggregation. This table highlights the relative potencies of thrombin and various PAR-activating peptides in inducing platelet aggregation. While effective, synthetic peptides like TRAP generally require higher concentrations than thrombin to achieve a similar effect.
| Condition | Baseline Aggregation (%) | Aggregation 2h Post-Xaban (%) | p-value |
| Patients on Xabans (n=41) | 56.15 | 29.51 | 0.000 |
Table 2: Effect of Xabans on TRAP-induced Platelet Aggregation. This table shows a significant reduction in TRAP-induced platelet aggregation in patients treated with direct oral anticoagulants (Xabans), indicating a potential impact of these drugs on PAR1-mediated platelet function.
This compound in the Context of Hematological Malignancies
The role of PAR1, and by extension the utility of this compound as a research tool, is an emerging area of investigation in hematological malignancies. Studies have shown that PAR1 expression is significantly lower in the blast cells of Acute Myeloid Leukemia (AML) patients compared to healthy CD34+ progenitor cells. This suggests a potential role for PAR1 in the pathophysiology of leukemia.
Furthermore, research indicates a multifaceted role for PAR1 in leukemogenesis. While PAR1 overexpression can inhibit the proliferation of certain leukemia cells, its deficiency can also prevent leukemia development in some contexts. This complex role suggests that modulating PAR1 signaling could be a potential therapeutic strategy. This compound can be a valuable tool in preclinical studies to dissect the specific consequences of PAR1 activation in various hematological cancer models, helping to elucidate its role in cell proliferation, survival, and engraftment.
Conclusion
This compound is an indispensable tool in hematology research, providing a specific and controlled means to investigate PAR1-mediated platelet activation. Its use in techniques like Light Transmission Aggregometry has been fundamental to our understanding of platelet biology and the mechanisms of action of various antiplatelet and anticoagulant therapies. The emerging role of PAR1 in hematological malignancies opens new avenues for research where this compound can be instrumental in elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their hematological research endeavors.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-5 Amide and Thrombin Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. PAR1, the first identified member of this family, is the primary receptor for thrombin, a key serine protease in the coagulation cascade. The activation of PAR1 by thrombin is a critical event in hemostasis and thrombosis.
TRAP-5 amide, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide that corresponds to the first five amino acids of the human PAR1 tethered ligand sequence.[1][2] It functions as a potent and selective agonist of PAR1, capable of inducing full receptor activation without the need for proteolytic cleavage.[3] This property makes this compound an invaluable tool for studying PAR1 signaling and function in various physiological and pathological processes, including platelet activation, inflammation, and cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action on the thrombin receptor, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the associated signaling pathways.
Mechanism of PAR1 Activation by this compound
The canonical activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal exodomain between arginine-41 and serine-42. This cleavage exposes the new N-terminal sequence SFLLRN-, which then binds intramolecularly to the second extracellular loop of the receptor, triggering a conformational change that leads to G protein coupling and downstream signaling.
This compound (SFLLR-NH2) mimics this tethered ligand. By binding to the same site on the extracellular domain of PAR1, it induces a similar conformational change, leading to receptor activation.[3] This activation is independent of receptor cleavage, allowing for the direct and selective study of PAR1-mediated signaling events.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and related peptides in key functional assays. It is important to note that EC50 and other values can vary depending on the cell type, experimental conditions, and specific peptide sequence used.
| Ligand | Assay | Cell Type/System | Potency (EC50) | Reference |
| TRAP (SFLLRNPNDKYEPF-amide) | Platelet Aggregation | Human Platelets | 24 μM ± 1.7 | [4] |
| PAR1AP (TFLLR-amide) | Platelet Aggregation | Human Platelets | 3.9 μM ± 1.1 | |
| Thrombin | Platelet Aggregation | Human Platelets | 0.29 nM ± 0.00 | |
| TFLLR-NH2 | Calcium Mobilization | Neurons | 1.9 μM |
Note: Data for this compound (SFLLR-NH2) specifically was not available in all cited literature; therefore, data for the closely related and commonly used PAR1 activating peptides (TRAP and PAR1AP) are included for comparison. The longer TRAP peptide generally shows lower potency compared to the shorter PAR1AP.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to this compound using LTA.
a. Materials:
-
This compound (SFLLR-NH2)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
b. Method:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
-
Place the cuvette in the reading well and start recording the baseline.
-
Add 50 µL of this compound solution at the desired concentration (e.g., a final concentration of 1-100 µM) to the cuvette.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of maximal aggregation is determined from the change in light transmission.
-
Construct a dose-response curve by testing a range of this compound concentrations to determine the EC50 value.
-
Calcium Mobilization Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fluo-4 AM.
a. Materials:
-
This compound (SFLLR-NH2)
-
Adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
b. Method:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.
-
Remove the cell culture medium and wash the cells with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS containing probenecid, leaving 100 µL of buffer in each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the this compound solution at the desired concentration.
-
Continue recording the fluorescence intensity for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F).
-
Generate a dose-response curve to determine the EC50 value.
-
GTPγS Binding Assay
This protocol describes the measurement of G protein activation by PAR1 in response to this compound using a [35S]GTPγS binding assay.
a. Materials:
-
This compound (SFLLR-NH2)
-
Cell membranes prepared from cells expressing PAR1
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GTPγS (unlabeled)
-
Scintillation fluid
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
b. Method:
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (10-20 µg of protein per well)
-
GDP (to a final concentration of 10-30 µM)
-
This compound at various concentrations.
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation fluid to each filter.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding as a function of this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Mandatory Visualizations
Caption: PAR1 Signaling Pathway.
Caption: Platelet Aggregation Workflow.
Caption: PAR1 Regulation Cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
PAR-1 Signaling Pathways Activated by TRAP-5 Amide: A Technical Guide
Abstract
Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), is a critical mediator of cellular responses to thrombin and other proteases, playing a pivotal role in thrombosis, inflammation, and vascular biology.[1][2] Its unique activation mechanism involves proteolytic cleavage of its N-terminus to reveal a tethered ligand that initiates signaling.[1] Thrombin Receptor-Activating Peptide 5 (TRAP-5 amide), a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), functions as a selective PAR-1 agonist by mimicking this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[3][4] This makes this compound an invaluable tool for dissecting PAR-1 mediated signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and offers visual diagrams of the molecular interactions and workflows for researchers, scientists, and drug development professionals.
Introduction to PAR-1 and its Activation
The Role of Protease-Activated Receptor 1 (PAR-1)
PAR-1 is a member of a unique family of GPCRs that are activated by enzymatic cleavage. It is widely expressed on various cell types, including platelets, endothelial cells, cardiomyocytes, and neurons, where it mediates a diverse range of physiological and pathological processes. In human platelets, the activation of PAR-1 is a key event leading to platelet aggregation and secretion, making it a central player in hemostasis and thrombosis.
Mechanism of Activation: Thrombin vs. Synthetic Agonists
The canonical activation of PAR-1 occurs when a protease, most notably thrombin, cleaves the receptor's extracellular N-terminal domain. This cleavage unmasks a new N-terminal sequence (SFLLRN...) which then acts as a "tethered ligand," binding intramolecularly to the body of the receptor to trigger signal transduction. This process is irreversible. In contrast, synthetic peptide agonists like this compound are designed to correspond to the first five or six amino acids of the tethered ligand. These peptides can bind to and activate PAR-1 directly and reversibly, initiating downstream signaling without cleaving the receptor.
This compound (SFLLR-NH2): A Selective PAR-1 Agonist
This compound (Sequence: Ser-Phe-Leu-Leu-Arg-NH2) is a well-characterized synthetic peptide that selectively activates PAR-1. Its ability to trigger PAR-1 signaling independent of proteolytic enzymes makes it a precise pharmacological tool for studying the receptor's function and downstream pathways in a controlled manner.
Core Signaling Pathways Activated by this compound
Activation of PAR-1 by this compound initiates a cascade of intracellular events primarily through the coupling of heterotrimeric G-proteins. PAR-1 is known to couple with several G-protein families, including Gαq, Gα12/13, and Gαi, leading to the activation of distinct downstream effector pathways.
The Gαq-PLC-Ca²+ Mobilization Pathway
One of the principal and most rapidly initiated pathways following PAR-1 activation is mediated by Gαq.
-
Gαq Activation: Upon this compound binding, PAR-1 undergoes a conformational change that activates the associated Gαq protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3-gated channels on the endoplasmic reticulum, triggering a rapid and transient release of stored Ca²+ into the cytosol. This increase in intracellular calcium is a key signal for many cellular responses, including platelet activation.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is another significant downstream target of PAR-1 signaling. Activation of ERK can be initiated through various G-protein-dependent mechanisms and is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of PAR-1 by agonists like this compound leads to a rapid and transient phosphorylation of ERK1/2.
PAR-1 Trafficking and Regulation
The cellular response to this compound is also modulated by receptor trafficking. Following activation, PAR-1 can be internalized into endosomes. From there, it can either be recycled back to the cell surface, resensitizing the cell to further stimulation, or targeted for lysosomal degradation. Recent studies in cardiomyocytes under hypoxic conditions have shown that this compound can rescue PAR-1 expression by modulating the activity of Rab GTPases, specifically by downregulating Rab11A and upregulating Rab11B, which are involved in endocytic trafficking.
Quantitative Analysis of this compound-Mediated Signaling
The following tables summarize key quantitative data from studies investigating the effects of this compound on PAR-1 signaling and regulation.
| Parameter | Condition | Fold Change / Expression Level | Cell Type | Reference |
| Rab11A Expression | 4h Hypoxia + TRAP | 8.5-fold decrease | Rat Cardiomyocytes | |
| Rab11B Expression | 4h Hypoxia + TRAP | 15.5-fold increase | Rat Cardiomyocytes | |
| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (0.5h) | 63.9% ± 3.7% of normoxic control | Rat Cardiomyocytes | |
| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (1h) | 95.1% ± 4.1% of normoxic control | Rat Cardiomyocytes | |
| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (3h) | 206.8% ± 8.2% of normoxic control | Rat Cardiomyocytes | |
| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (6h) | 215.2% ± 7.2% of normoxic control | Rat Cardiomyocytes | |
| Table 1: Effect of this compound on PAR-1 Expression and Trafficking in Hypoxic Cardiomyocytes. |
| Parameter | Condition | % Change from Baseline | System | Reference |
| Platelet PAR-1 Expression | Human Endotoxemia (2h) | ~8% decrease | In vivo (Humans) | |
| TRAP-induced P-selectin | Human Endotoxemia (6h) | 18% decrease | Ex vivo (Human Whole Blood) | |
| Table 2: Regulation of Platelet PAR-1 Expression and Function during Systemic Inflammation. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of PAR-1 signaling. Below are protocols for key assays.
Protocol: Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium following GPCR activation.
-
Cell Culture: Seed cells (e.g., HEK293T transiently expressing PAR-1) into a 96-well black-walled, clear-bottom plate at a density of 25,000-50,000 cells/well and culture for 24-48 hours.
-
Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) and an anion-transport inhibitor like probenecid. Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.
-
Assay Procedure: Place the plate into a fluorescence imaging plate reader (e.g., FlexStation).
-
Baseline Reading: Monitor the baseline fluorescence for 15-30 seconds.
-
Compound Addition: Use the instrument's integrated fluidics to add this compound at various concentrations to the wells.
-
Signal Detection: Immediately following compound addition, continuously measure the fluorescence intensity (e.g., Excitation: 488 nm, Emission: 525 nm for Fluo-4) for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot concentration-response curves to determine EC50 values.
Protocol: ERK1/2 Phosphorylation Assay
This immunoenzymatic assay quantifies the level of phosphorylated ERK1/2 relative to total ERK1/2 in whole cells.
-
Cell Culture and Treatment: Seed cells (e.g., 20,000-40,000 per well) in a 96-well plate and incubate overnight. Starve cells in serum-free medium for 2-4 hours to reduce basal phosphorylation levels. Stimulate cells with this compound for a predetermined time (e.g., 5-10 minutes).
-
Fixation and Permeabilization: Fix the cells by replacing the medium with 4% formaldehyde for 20 minutes at room temperature. Wash the cells with a wash buffer (e.g., PBS) and then add a quenching buffer (e.g., H2O2 in wash buffer) to eliminate endogenous peroxidase activity. Permeabilize the cells to allow antibody access.
-
Blocking: Add a blocking buffer to each well and incubate for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a mixture of two primary antibodies: one that detects phosphorylated ERK (p-ERK) and another that detects total ERK. These are often from different species (e.g., rabbit anti-p-ERK and mouse anti-ERK). Incubate for 3 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and add a mixture of two species-specific secondary antibodies conjugated to different enzymes (e.g., horseradish peroxidase (HRP) and alkaline phosphatase (ALP)). Incubate for 1-2 hours at room temperature.
-
Signal Detection: After a final wash, add the respective fluorescent substrates for HRP and ALP. Read the fluorescence on a plate reader at the appropriate wavelengths.
-
Data Analysis: The ratio of the p-ERK signal to the total ERK signal is calculated to determine the level of ERK phosphorylation.
Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is the gold standard for measuring platelet function in response to agonists.
-
Blood Collection: Draw whole blood into a tube containing an anticoagulant, typically 3.2% trisodium citrate (9 parts blood to 1 part citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes with no brake. Carefully collect the supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.
-
Aggregometer Setup: Turn on the aggregometer and set the temperature to 37°C. Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Aggregation Measurement: Pipette PRP into a cuvette with a magnetic stir bar and place it in the heating block for 2-5 minutes. Move the cuvette to the measuring channel and start the recording to establish a baseline.
-
Agonist Addition: Add a known concentration of this compound to the cuvette. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Recording: The aggregometer records the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
References
TRAP-5 Amide: A Technical Guide to a Key PAR-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAP-5 amide, a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2, serves as a important tool in the study of Protease-Activated Receptor 1 (PAR-1). As the minimal peptide sequence derived from the tethered ligand of PAR-1, it retains the ability to potently activate the receptor, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the discovery, significance, and pharmacological properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key biological assays, and a visualization of the PAR-1 signaling pathway. This document is intended to be a comprehensive resource for researchers utilizing this compound in their investigations of PAR-1 function, thrombosis, and related physiological and pathological processes.
Discovery and Significance
The discovery of this compound is intrinsically linked to the elucidation of the unique activation mechanism of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by the reversible binding of a soluble ligand, PAR-1 is activated by the proteolytic cleavage of its N-terminal extracellular domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to and activating the receptor intramolecularly.
Early research focused on identifying the sequence of this tethered ligand. Structure-activity relationship studies of synthetic peptides corresponding to this newly exposed N-terminus revealed that a 14-amino acid peptide (SFLLRNPNDKYEPF) could mimic the effects of thrombin on platelets. Subsequent investigations aimed to define the minimal sequence required for full receptor activation. These studies demonstrated that the pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg (SFLLR), with an amidated C-terminus, was the shortest peptide that retained full activity in inducing physiological responses such as platelet aggregation and serotonin release.[1] This minimal active peptide was designated this compound.
The significance of this compound lies in its utility as a selective and potent pharmacological tool to study PAR-1 signaling independently of thrombin and its proteolytic activity. This allows researchers to dissect the specific downstream signaling pathways and cellular responses mediated by PAR-1 activation. Key findings from structure-activity studies have highlighted the critical roles of the phenylalanine (Phe) and arginine (Arg) residues within the SFLLR sequence for receptor activation.
Quantitative Data
| Parameter | Value | Assay | Cell Type/System | Reference |
| EC50 (Platelet Aggregation) | 24 µM | Light Transmission Aggregometry | Human Platelets | |
| EC50 (Calcium Mobilization) | 4.8 µM (for TFLLRN-NH2) | Fluorescence-based Assay | Endothelial Cells | |
| Relative Potency | ~100-fold less potent than thrombin | Contraction of Human Renal Artery | Human Renal Artery Tissue |
Experimental Protocols
Solid-Phase Synthesis of this compound (SFLLR-NH2)
This protocol outlines the manual solid-phase peptide synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the Kaiser test is negative (yellow beads), wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Platelet Aggregation Assay
This protocol describes the measurement of this compound-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium citrate (anticoagulant)
-
This compound stock solution
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregometer Setup:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.
-
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate to 37°C for 5 minutes.
-
Add varying concentrations of this compound to the PRP.
-
Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of aggregation against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells (or other suitable cell line) expressing PAR-1
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture HEK293-PAR1 cells in 96-well black-walled, clear-bottom plates until they reach confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove excess dye.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Use the plate reader's injector to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Signaling Pathways and Visualizations
Activation of PAR-1 by this compound initiates intracellular signaling through the coupling to heterotrimeric G proteins, primarily Gq and G12/13.
-
Gq Pathway: Coupling to Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC).
-
G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating cell shape, motility, and contraction.
Caption: PAR-1 Signaling Pathway Activated by this compound.
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
References
In Vitro Effects of TRAP-5 Amide on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of Thrombin Receptor Activating Peptide-5 (TRAP-5) amide on endothelial cells. TRAP-5 amide is a synthetic pentapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in vascular physiology and pathology. This document details the experimental protocols to assess the impact of this compound on key endothelial cell functions, including proliferation, migration, and tube formation. Furthermore, it elucidates the downstream signaling pathways activated by this compound, providing a framework for understanding its molecular mechanism of action. Quantitative data, where available for PAR1 agonists, is presented to illustrate expected outcomes, and key experimental workflows and signaling cascades are visualized using diagrams.
Introduction
Endothelial cells form the inner lining of blood vessels and play a pivotal role in angiogenesis, inflammation, and thrombosis. The activation of Protease-Activated Receptor 1 (PAR1) on these cells by thrombin is a key event in these processes. This compound, by mimicking the tethered ligand sequence of PAR1, offers a valuable tool to study the specific consequences of PAR1 activation in a controlled in vitro setting. Understanding the intricate effects of this compound on endothelial cells is crucial for the development of novel therapeutics targeting PAR1-mediated pathways in various cardiovascular diseases and cancer.
Effects on Endothelial Cell Function
This compound, as a PAR1 agonist, is anticipated to modulate several key functions of endothelial cells. The following sections detail the expected effects and provide standardized protocols for their assessment.
Endothelial Cell Proliferation
Activation of PAR1 by agonists can have a dual effect on endothelial cell proliferation, with responses being concentration-dependent. Low concentrations of PAR1 agonists may promote proliferation, while higher concentrations can be inhibitory or cytotoxic.
Quantitative Data Summary (Illustrative)
| Parameter | Agonist | Cell Type | Concentration Range | Observed Effect | Reference |
| Cell Viability (IC50) | Gambogic amide | HUVEC | 0.1 - 0.5 µM | 0.1269 µM | [1] |
| Proliferation | Thrombin | HUVEC | pM range | Protective, Anti-inflammatory | [2] |
| Proliferation | Thrombin | HUVEC | nM range | Pro-inflammatory | [2] |
Experimental Protocol: Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): To reduce basal proliferation, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a serial dilution of this compound in a low-serum medium. Remove the starvation medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.
Endothelial Cell Migration
PAR1 activation is known to influence endothelial cell migration, a critical step in angiogenesis and wound healing. This can be assessed using assays such as the wound healing (scratch) assay or the transwell migration (Boyden chamber) assay.
Quantitative Data Summary (Illustrative)
| Parameter | Agonist | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Migration | PAR1-AP (SFLLRN) | RPMVEC | Boyden Chamber | 10⁻⁴ mol/l | Dose-dependent increase on fibronectin | [3] |
| Migration | Thrombin | RPMVEC | Boyden Chamber | Dose-dependent | Increase on fibronectin | [3] |
Experimental Protocol: Transwell Migration Assay
-
Chamber Preparation: Place 24-well transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of endothelial basal medium containing this compound at various concentrations to the lower chamber. Add medium without this compound to the control wells.
-
Cell Seeding: Resuspend serum-starved HUVECs in endothelial basal medium without serum. Seed 1 x 10⁵ cells in 100 µL of medium into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm. Alternatively, count the number of migrated cells in several random fields under a microscope.
Endothelial Tube Formation
The ability of endothelial cells to form capillary-like structures, or tubes, is a hallmark of angiogenesis. This process can be modeled in vitro using a tube formation assay on a basement membrane matrix.
Quantitative Data Summary (Illustrative)
| Parameter | Agonist | Cell Type | Assay | Quantification Metric | Observed Effect | Reference |
| Tube Formation | PAR1 stimulation | HUVEC | Matrigel Assay | Tube length, Branch points | Inhibition |
Experimental Protocol: Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with 50 µL of the extract and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in endothelial basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Treatment: Add this compound at desired concentrations to the cell suspension.
-
Cell Seeding: Seed the treated cell suspension onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Visualize the tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Signaling Pathways Activated by this compound
This compound activates PAR1, which couples to multiple heterotrimeric G proteins, primarily Gαq/11 and Gα12/13, to initiate downstream signaling cascades.
Gαq/11 - PLC - Ca²⁺ Pathway
Activation of Gαq/11 by PAR1 leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is crucial for various cellular responses, including cell migration and permeability changes.
Quantitative Data Summary (Illustrative)
| Signaling Molecule | Agonist | Cell Type | Assay | Time Point | Fold Change/Activation | Reference |
| Ca²⁺ mobilization | TRP-14 (1-200 µM) | BPAEC | Fura-2 AM | Seconds | Dose-dependent increase | |
| PLC activation | TRAP 7 | Endothelial Cells | IP3 measurement | 10 seconds | Detected |
Note: Specific quantitative data for this compound is limited. Data for similar thrombin receptor peptides are shown.
Gα12/13 - RhoA Pathway
PAR1 coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a significant role in stress fiber formation, cell contraction, and migration.
Quantitative Data Summary (Illustrative)
| Signaling Molecule | Agonist | Cell Type | Assay | Time Course | Activation | Reference |
| RhoA | PAR1-AP | HUVEC | Pull-down assay | Robust and transient | Sustained for PAR1-AP | |
| RhoA | TRAP (1 mg/kg) | Rat femoral vein ECs | In vivo staining | 2 and 15 min | Increased activity |
Note: Specific quantitative data for this compound is limited. Data for similar PAR1 activating peptides are shown.
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK)
PAR1 activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. The ERK pathway is known to regulate cell proliferation, differentiation, and survival.
Quantitative Data Summary (Illustrative)
| Signaling Molecule | Agonist | Cell Type | Assay | Time Point | Fold Change/Activation | Reference |
| p-ERK1/2 | PAR1-activating peptide (50 µM) | ECFCs | Western Blot | 30 min | Significant increase | |
| p-ERK | TFLLR (100 µM) | GPNT | Western Blot | Peak at 10 min | ~2.5 fold increase |
Note: Specific quantitative data for this compound is limited. Data for similar PAR1 activating peptides are shown.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream target of PAR1 activation. This pathway is critically involved in cell survival, proliferation, and migration. Activation of PAR1 can lead to the phosphorylation and activation of Akt.
Quantitative Data Summary (Illustrative)
| Signaling Molecule | Agonist | Cell Type | Assay | Time Point | Activation | Reference |
| p-Akt (Ser473) | Parmodulin 2 (3 µM) | HUVEC | Western Blot | 30 min | Induction | |
| Akt phosphorylation | Shear stress | HUVEC | Western Blot | 1 hour | 6-fold increase |
Note: Specific quantitative data for this compound is limited. Data for a PAR1 modulator and a physical stimulus are shown for context.
Visualizations
Signaling Pathways
Caption: this compound signaling in endothelial cells.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration dependent dual effect of thrombin in endothelial cells via PAR-1 and PI3 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin induces fibronectin-specific migration of pulmonary microvascular endothelial cells: requirement of calcium/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TRAP-5 Amide in Mimicking Thrombin's Non-Proteolytic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Thrombin Receptor Activator Peptide 5 (TRAP-5) amide, a synthetic pentapeptide that has become an invaluable tool for studying the non-proteolytic cellular effects of thrombin. By selectively activating Protease-Activated Receptor 1 (PAR1), TRAP-5 amide allows for the decoupling of thrombin's signaling functions from its enzymatic activity, offering a clear window into the intricate signaling pathways that govern a multitude of physiological and pathological processes.
Introduction: Thrombin, PAR1, and the Advent of this compound
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, best known for its role in converting fibrinogen to fibrin. However, its functions extend far beyond hemostasis. Thrombin is a potent activator of various cell types, including platelets, endothelial cells, and smooth muscle cells, through a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).
The primary thrombin receptor on human platelets and many other cells is PAR1. Thrombin activates PAR1 through a unique proteolytic mechanism, cleaving the receptor's N-terminal exodomain to unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This dual function of thrombin as both an enzyme and a receptor agonist has historically complicated the study of its signaling roles.
This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), was developed as a synthetic peptide that corresponds to the first five residues of the human PAR1 tethered ligand. It functions as a direct agonist of PAR1, capable of eliciting the receptor's downstream signaling cascades without the need for proteolytic cleavage. This property makes this compound an essential pharmacological tool to investigate the specific consequences of PAR1 activation, thereby mimicking the non-proteolytic signaling effects of thrombin.
Mechanism of Action: PAR1 Activation and Downstream Signaling
This compound binds to and activates PAR1, which subsequently couples to heterotrimeric G proteins, primarily of the Gq and G12/13 families. This initiates a cascade of intracellular signaling events that mediate a wide array of cellular responses.
Gq-Mediated Pathway
Activation of the Gq alpha subunit by PAR1 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical signal for numerous cellular processes, including platelet aggregation and smooth muscle contraction. DAG, in conjunction with calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, further propagating the signal.
G12/13-Mediated Pathway
Concurrent with Gq activation, PAR1 also couples to G12/13. This leads to the activation of the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PAR1 activation can also lead to the stimulation of the MAPK cascade, including the extracellular signal-regulated kinase (ERK1/2) pathway. This is often mediated through complex cross-talk between the G protein-coupled pathways and receptor tyrosine kinases, contributing to the regulation of gene expression, cell proliferation, and survival.
Signaling Pathway of PAR1 Activation by this compound
Caption: PAR1 signaling cascade initiated by this compound.
Quantitative Data Summary
The potency and efficacy of this compound (and the closely related peptide SFLLRN-NH2) in activating PAR1-mediated responses have been quantified in various in vitro systems. The following tables summarize key quantitative data from the literature.
Table 1: EC50 Values of this compound/SFLLRN-NH2 in Functional Assays
| Assay Type | Cell/System Type | Peptide | EC50 Value | Reference |
| Platelet Aggregation | Human Platelets | SFLLRN-NH2 | 9.75 µM (median) | [1] |
| Platelet Aggregation | Human Platelets | TRAP (14-mer) | 24 µM | [2] |
| Platelet Aggregation | Human Platelets | TFLLR-NH2 | 3.9 µM | [2] |
| Calcium Mobilization | Platelets | SFLLRN | ~1-10 µM | [3] |
| Renal Artery Contraction | Human Renal Artery | SFLLRN-NH2 | ~10 µM | [4] |
Table 2: Relative Potency of PAR1 Agonists
| Agonist | Relative Potency | Notes | Reference |
| Thrombin | ~1000-fold more potent than SFLLRN-NH2 | Based on renal artery contraction. | |
| TFLLR-NH2 | More potent than TRAP (14-mer) and PAR4AP | In inducing platelet aggregation. | |
| SFLLRN-NH2 | Less potent than thrombin | In stimulating annexin V binding to platelets. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects. The following are outlines of key experimental protocols.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mM in saline).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer with cuvettes and stir bars.
-
37°C water bath or heating block.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Assay: Pipette 450 µL of PRP into a cuvette with a stir bar and pre-warm to 37°C for 5 minutes.
-
Agonist Addition: Add 50 µL of the desired concentration of this compound to the cuvette to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for at least 5-10 minutes. The aggregation is quantified as the maximum percentage change in light transmission.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM.
Materials:
-
Adherent or suspension cells expressing PAR1.
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution.
-
Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with HBSS and then incubate with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation) for a few minutes.
-
Agonist Addition: Add this compound at various concentrations to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence ratio over time to measure the transient increase in intracellular calcium.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing PAR1.
-
[³⁵S]GTPγS (radiolabeled).
-
Non-radiolabeled GTPγS (for non-specific binding).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
This compound stock solution.
-
Scintillation counter and filter plates.
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine cell membranes, GDP (to promote the inactive state), and various concentrations of this compound in the assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and measure the radioactivity in a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.
Experimental and Logical Workflows
The study of this compound's role in mimicking thrombin's non-proteolytic effects typically follows a logical progression of experiments to characterize its activity from receptor binding to cellular response.
Experimental Workflow for Characterizing this compound Activity
Caption: Logical workflow for studying this compound's effects.
Logical Relationship between Thrombin, this compound, and PAR1
Caption: Relationship of Thrombin, this compound, and PAR1.
Conclusion
This compound is a powerful and specific tool for elucidating the non-proteolytic, signaling functions of thrombin that are mediated through PAR1. Its ability to activate the receptor directly allows researchers to dissect the complex signaling networks that are implicated in a wide range of physiological and pathophysiological conditions, from thrombosis and inflammation to cancer progression and fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into the multifaceted roles of PAR1 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TRAP-5 Amide-Induced In Vitro Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets by thrombin is a key event in these processes, primarily mediated through Protease-Activated Receptors (PARs). TRAP-5 amide (H-Ser-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that acts as a specific and potent agonist of the PAR-1 receptor, the primary thrombin receptor on human platelets.[1] By mimicking the action of thrombin's tethered ligand, this compound induces robust platelet activation and aggregation in vitro, making it an invaluable tool for studying platelet function, screening anti-platelet drugs, and diagnosing platelet-related disorders.[1][2] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation studies using Light Transmission Aggregometry (LTA), along with expected quantitative data and an overview of the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro platelet aggregation assays using this compound (or the closely related and commonly used TRAP-6 amide) as the agonist. EC₅₀ values and maximal aggregation can vary based on experimental conditions, donor variability, and the specific peptide used.
| Parameter | Typical Value Range | Agonist | Notes |
| EC₅₀ | 3 - 25 µM | TRAP-6 amide / TRAP | The concentration required to achieve 50% of the maximal aggregation response.[3] |
| Maximal Aggregation (%) | >80% | TRAP-6 amide | Typically achieved at concentrations between 10 µM and 50 µM.[4] |
| Time to Max. Aggregation | 3 - 10 minutes | TRAP-6 amide | Dependent on agonist concentration and donor platelet reactivity. |
| Agonist Concentration for Maximal Response | 10 - 50 µM | TRAP-6 amide | Concentrations in this range are commonly used to elicit a full platelet response. |
Signaling Pathway of this compound-Induced Platelet Activation
This compound binds to the PAR-1 receptor, a G-protein coupled receptor (GPCR), on the platelet surface. This binding initiates a conformational change that activates intracellular signaling cascades through heterotrimeric G-proteins, primarily Gq and G12/13.
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the dense tubular system, inducing the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, are central events that drive platelet shape change, granule secretion, and the conformational activation of the integrin αIIbβ₃ receptor.
-
G12/13 Pathway: Activation of G12/13 stimulates the Rho/Rho-kinase pathway, which is crucial for inducing the initial platelet shape change from a discoid to a spherical form with pseudopods.
The culmination of these pathways is the activation of the integrin αIIbβ₃, which binds fibrinogen, leading to the cross-linking of platelets and the formation of aggregates.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP) using LTA.
1. Materials and Reagents
-
This compound (or TRAP-6 Amide) stock solution (e.g., 1 mM in sterile water or saline), stored at -20°C.
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Saline (0.9% NaCl).
-
Plastic or siliconized glass tubes for blood collection and processing.
-
Light Transmission Aggregometer with cuvettes and magnetic stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Mix gently by inversion. All processing should occur at room temperature within 4 hours of collection.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette and transfer it to a new plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to pellet the remaining cellular components. Aspirate the supernatant (PPP) and transfer to a separate plastic tube.
-
Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted (e.g., to 250 x 10⁹/L) by diluting with autologous PPP if necessary.
3. Aggregometry Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP (e.g., 450 µL) into an aggregometer cuvette. Place it in the appropriate channel of the aggregometer.
-
Set this as the 100% light transmission baseline.
-
Pipette the same volume of PRP into a new cuvette with a magnetic stir bar. Place it in the measurement channel.
-
Set this as the 0% light transmission baseline.
-
-
Sample Preparation:
-
Pipette a fresh aliquot of PRP (e.g., 450 µL) into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in the sample well of the aggregometer and allow it to pre-warm at 37°C with stirring (e.g., 900-1200 rpm) for at least 2 minutes to establish a stable baseline.
-
-
Initiation of Aggregation:
-
Prepare working dilutions of this compound in saline.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the pre-warmed PRP cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Immediately start recording the change in light transmission.
-
-
Data Recording:
-
Record the aggregation curve for 5-10 minutes. The primary endpoint is the maximum percentage of aggregation (% Max Aggregation) achieved.
-
Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the complete workflow for the in vitro platelet aggregation assay using this compound.
References
- 1. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
Optimal Concentration of TRAP-5 Amide for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-5 amide, with the sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor. It mimics the tethered ligand sequence of the thrombin receptor that is exposed after cleavage by thrombin.[1][2] As the minimal peptide sequence that retains full activity for inducing responses like serotonin release from human platelets, this compound is a valuable tool for studying PAR-1 mediated signaling pathways in various cell types, particularly in the context of platelet activation and aggregation. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments.
Data Presentation: Recommended Concentration Range
The optimal concentration of this compound is application- and cell-type-dependent. The following table summarizes recommended concentration ranges based on published data. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Type | Assay | Concentration Range (µM) | Observed Effect | Reference(s) |
| Human Platelets | Platelet Aggregation | 5 - 50 | Threshold for maximal aggregation observed at 50 µM. | [2] |
| Human Platelets | Calcium Mobilization | 5 - 50 | Induces a rise in cytoplasmic ionized calcium. | [2] |
| Human Platelets | HSP27 Phosphorylation | 10 - 30 | Induces phosphorylation of Heat Shock Protein 27. | |
| Various Cell Lines | PAR-1 Activation | 1 - 100 | Activation of PAR-1 signaling pathways. |
Note: The EC50 for a longer thrombin receptor activating peptide (TRAP; SFLLRNPNDKYEPF-amide) for platelet aggregation has been reported to be 24 µM, which can serve as a useful reference point.
Signaling Pathway
This compound activates PAR-1, which couples to heterotrimeric G-proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.
Experimental Workflow
A typical workflow for assessing the effect of this compound on cultured cells involves cell preparation, stimulation with a range of this compound concentrations, and subsequent analysis using a specific assay.
Experimental Protocols
Platelet Aggregation Assay
This protocol is adapted for the use of this compound to induce platelet aggregation in platelet-rich plasma (PRP), measured by light transmission aggregometry.
Materials:
-
This compound (powder)
-
Sterile, pyrogen-free water or appropriate buffer for reconstitution
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2-3 x 10⁸ platelets/mL using PPP.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 µM to 100 µM).
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add 450 µL of pre-warmed PRP to an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize for 1-2 minutes.
-
Add 50 µL of the this compound dilution (or control vehicle) to the PRP to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Repeat for each concentration of this compound.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration.
-
Plot the percentage of aggregation against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization in response to this compound stimulation.
Materials:
-
This compound (powder)
-
Appropriate cell line expressing PAR-1 (e.g., CHO-PAR1, HEL cells)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with FBS.
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS. Probenecid can be included if necessary.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells gently with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Preparation of this compound Solutions:
-
Prepare a 2X or 5X concentrated stock of this compound in HBSS.
-
Prepare serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Calcium Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every second) at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Using the instrument's injector, add the this compound solution (or control) to the wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound is a critical tool for investigating PAR-1 mediated cellular processes. The optimal concentration for its use is highly dependent on the specific cell type and the assay being performed. It is imperative for researchers to conduct thorough dose-response studies to determine the most effective concentration for their experimental system. The protocols and information provided in this document serve as a comprehensive guide for the effective application of this compound in cell culture.
References
Application Notes and Protocols for TRAP-5 Amide in Calcium Mobilization Assays
Introduction
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. PARs play crucial roles in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. There are four members of the PAR family: PAR1, PAR2, PAR3, and PAR4.
This application note focuses on the use of synthetic PAR agonist peptides in studying receptor activation, specifically focusing on the measurement of intracellular calcium mobilization. While the term "TRAP-5 amide" is not uniquely defined in the scientific literature, it is likely to refer to a 5-amino acid Thrombin Receptor Activating Peptide with a C-terminal amide modification. For the purpose of this guide, we will describe the general principles and a detailed protocol using a representative PAR4 agonist peptide, as PAR4 activation is strongly linked to calcium signaling. The methodologies described herein are broadly applicable to other PAR agonist peptides of similar function.
PAR4 is a key receptor for thrombin on human platelets and other cell types.[1][2] Its activation is coupled to the Gq family of G-proteins, which in turn activates phospholipase Cβ (PLCβ).[1] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[1][3] This increase in intracellular calcium is a critical second messenger that triggers a wide range of cellular responses.
Synthetic peptides that mimic the tethered ligand sequence can act as agonists for PARs. For PAR4, the peptide AYPGKF-NH2 is a commonly used selective agonist. These peptide agonists are invaluable tools for studying PAR function, screening for novel modulators, and elucidating the downstream signaling pathways.
PAR4 Signaling Pathway
The activation of PAR4 by an agonist peptide initiates a well-defined signaling cascade leading to calcium mobilization. The diagram below illustrates this pathway.
Caption: PAR4 signaling pathway leading to intracellular calcium mobilization.
Principle of the Calcium Mobilization Assay
The mobilization of intracellular calcium is a rapid and robust indicator of PAR4 activation. This assay utilizes calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca2+. Cells expressing the receptor of interest are first loaded with a calcium-sensitive dye. Upon stimulation with an agonist like a PAR4 activating peptide, the increase in intracellular calcium is detected as a change in fluorescence. This change can be monitored in real-time using a fluorescence plate reader equipped with an automated injection system. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of potency (e.g., EC50 value) and efficacy.
Experimental Protocol: Calcium Mobilization Assay
This protocol provides a detailed methodology for measuring this compound (as a representative PAR4 agonist)-induced calcium mobilization in a 96-well format.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human PAR4.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
This compound (PAR4 Agonist Peptide): e.g., AYPGKF-NH2, lyophilized.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM, Fura-2 AM, or a commercial calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.
-
DMSO: For dissolving the agonist peptide and calcium dye.
-
96-well black-wall, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Experimental Workflow
Caption: Experimental workflow for the calcium mobilization assay.
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the assay, seed the PAR4-expressing cells into a 96-well black-wall, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
Agonist Stock Solution: Dissolve the lyophilized this compound (PAR4 agonist) in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM in Assay Buffer. If using probenecid, add it to the dye loading solution (final concentration typically 2.5 mM).
-
-
Dye Loading:
-
On the day of the assay, gently remove the culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Agonist Preparation:
-
Prepare serial dilutions of the this compound from the stock solution in Assay Buffer. The final concentrations in the well should typically range from 1 nM to 100 µM. Remember to account for the dilution upon injection. For example, if you are injecting 25 µL into 100 µL, your dilution factor is 5, so your agonist solutions should be 5x the final desired concentration.
-
-
Calcium Mobilization Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument's injector will then add a specific volume (e.g., 25 µL) of the agonist dilutions to the wells.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Data Presentation
The quantitative data obtained from a calcium mobilization assay can be summarized in a table for easy comparison of different agonists or conditions.
| Parameter | This compound (PAR4 Agonist) |
| EC50 (µM) | 5.2 |
| Maximal Response (ΔRFU) | 85,000 |
| Hill Slope | 1.1 |
| Signal-to-Background Ratio | 8.5 |
Note: The values presented in this table are for illustrative purposes only and may vary depending on the specific experimental conditions, cell line, and agonist used.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and washing.
-
Check the health and passage number of the cells.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Check for and eliminate bubbles in the wells.
-
Ensure accurate and consistent pipetting.
-
-
No Response to Agonist:
-
Confirm receptor expression in the cell line.
-
Verify the integrity and concentration of the agonist stock solution.
-
Ensure the calcium dye is not expired and was stored correctly.
-
Conclusion
The calcium mobilization assay is a robust and reliable method for studying the activation of PAR4 and other Gq-coupled receptors. The use of synthetic agonist peptides like this compound allows for the quantitative assessment of receptor potency and efficacy. This assay is highly amenable to high-throughput screening, making it a valuable tool in drug discovery for the identification of novel agonists, antagonists, and allosteric modulators of PARs. The detailed protocol and guidelines provided in this application note should enable researchers to successfully implement this assay in their laboratories.
References
- 1. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-5 Amide-Induced Serotonin Release from Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-5 amide, a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor highly expressed on human platelets. Activation of PAR-1 by agonists such as thrombin or this compound is a critical event in hemostasis and thrombosis, leading to platelet shape change, aggregation, and degranulation of dense granules, which contain high concentrations of serotonin (5-hydroxytryptamine, 5-HT). The release of serotonin from platelets plays a significant role in amplifying the thrombotic response. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and quantify serotonin release from platelets, a key functional assay in platelet research and antithrombotic drug development.
Data Presentation
| Agonist | Receptor Target | EC50 for Platelet Aggregation (μM) | Reference |
| TRAP (SFLLRNPNDKYEPF-amide) | PAR-1 | 24 ± 1.7 | [1] |
| PAR1AP (TFLLR-amide) | PAR-1 | 3.9 ± 1.1 | [1] |
| PAR4AP (AYPGKF-amide) | PAR-4 | 60 ± 1.9 | [1] |
| Thrombin | PAR-1 & PAR-4 | 0.00029 ± 0.00 | [1] |
Signaling Pathway
Activation of PAR-1 by this compound initiates a signaling cascade within the platelet, leading to the release of serotonin from dense granules. The diagram below illustrates this pathway.
Caption: this compound-induced PAR-1 signaling pathway leading to serotonin release.
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the preparation of a washed platelet suspension from whole blood, suitable for serotonin release assays.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant.
-
Tyrode's buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA).
-
Prostaglandin E1 (PGE1) solution (1 µM).
-
Apyrase (Grade VII, 2 units/mL).
Procedure:
-
Centrifuge whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer, avoiding contamination with red and white blood cells.
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase.
-
Repeat the centrifugation and resuspension steps twice more with Tyrode's buffer without PGE1 and apyrase.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL).
-
Allow the washed platelets to rest at 37°C for 30 minutes before use.
Protocol 2: this compound-Induced Serotonin Release Assay
This protocol details the induction of serotonin release from washed platelets using this compound and its subsequent quantification.
Materials:
-
Washed human platelets (from Protocol 1).
-
This compound (SFLLR-NH2) stock solution (e.g., 1 mM in sterile water or buffer).
-
Imipramine solution (10 µM) to inhibit serotonin reuptake.
-
Positive control: Thrombin (e.g., 1 U/mL).
-
Negative control: Vehicle (buffer used to dissolve this compound).
-
Ice-cold EDTA solution (10 mM).
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add imipramine to the platelet suspension to a final concentration of 1 µM and incubate for 5 minutes at 37°C.
-
To initiate the release reaction, add varying concentrations of this compound (e.g., 1-50 µM final concentration) to the platelet suspension. Include positive and negative controls in parallel.
-
Incubate the samples for a defined period (e.g., 5-15 minutes) at 37°C with gentle agitation.
-
Stop the reaction by adding an equal volume of ice-cold EDTA solution and immediately placing the samples on ice.
-
Centrifuge the samples at 12,000 x g for 2 minutes at 4°C to pellet the platelets.
-
Carefully collect the supernatant, which contains the released serotonin, for quantification.
Protocol 3: Quantification of Released Serotonin by HPLC
This protocol outlines the measurement of serotonin in the platelet supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[2]
Materials:
-
Supernatant from the serotonin release assay (Protocol 2).
-
Perchloric acid (PCA) solution (e.g., 0.1 M).
-
Serotonin standard solutions for calibration curve.
-
HPLC system with a C18 reverse-phase column.
-
Electrochemical or fluorescence detector.
Procedure:
-
Deproteinize the supernatant by adding PCA to a final concentration of 0.05 M.
-
Vortex the samples and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Separate serotonin using an appropriate mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Detect and quantify the serotonin peak using the electrochemical or fluorescence detector.
-
Calculate the concentration of serotonin in the samples by comparing the peak area to a standard curve generated from known concentrations of serotonin.
-
Express the results as the amount of serotonin released per number of platelets or as a percentage of the total platelet serotonin content (determined by lysing a separate aliquot of the platelet suspension).
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for studying this compound-induced serotonin release.
Caption: Experimental workflow for this compound-induced serotonin release assay.
References
Application Notes and Protocols: Experimental Use of TRAP-5 Amide to Study PAR-1 Desensitization
Introduction
Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR), is a critical mediator of cellular responses to thrombin and plays a significant role in thrombosis, inflammation, and vascular function.[1][2] Unlike typical GPCRs, PAR-1 is activated through an irreversible proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate signaling.[1][3]
Given the irreversible nature of its activation, robust desensitization mechanisms are crucial for terminating the PAR-1 signal. These mechanisms include receptor phosphorylation, β-arrestin binding, and receptor internalization.[3] To study these regulatory processes without the complexity of enzymatic cleavage, researchers utilize synthetic PAR-activating peptides (PAR-APs) that mimic the tethered ligand. TRAP-5 amide (Sequence: SFLLR-NH2) is a pentapeptide agonist that corresponds to the essential agonist sequence of the human PAR-1 tethered ligand, making it an invaluable tool for investigating PAR-1 signaling and desensitization.
These application notes provide detailed protocols for using this compound to quantify PAR-1 desensitization in cell-based assays.
Mechanism of PAR-1 Activation and Desensitization
PAR-1 activation, whether by thrombin or a synthetic agonist like this compound, triggers coupling to multiple G protein subtypes, including Gαq, Gαi, and Gα12/13, initiating diverse downstream signaling cascades. The most prominent pathway for many cellular responses involves Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Signal termination, or desensitization, is a rapid process. Homologous desensitization occurs when the activated receptor is turned off by cellular machinery. This is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's C-terminal tail, promoting the binding of β-arrestins. β-arrestin binding sterically hinders further G protein coupling and targets the receptor for internalization into endosomes, effectively removing it from the cell surface. Heterologous desensitization can also occur, where the activation of other signaling pathways (e.g., via PKC activation) leads to the phosphorylation and subsequent desensitization of PAR-1.
Experimental Protocols
Two common methods for assessing PAR-1 activation and desensitization are the calcium mobilization assay and the platelet aggregation assay.
Protocol 1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following PAR-1 activation in cultured cells (e.g., HEK-293, CHO, or astrocytoma cell lines). Desensitization is observed as a reduced calcium response to a second stimulation with this compound.
Materials
-
HEK-293 cells stably expressing human PAR-1
-
DMEM, FBS, Penicillin-Streptomycin, and other cell culture reagents
-
96-well or 384-well black-wall, clear-bottom microplates
-
This compound (SFLLR-NH2)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Probenecid (anion transport inhibitor to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, SpectraMax iD series).
Methodology
-
Cell Plating: Seed PAR-1 expressing cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer the next day (e.g., 2 x 10⁴ cells/well). Incubate overnight.
-
Dye Loading: Aspirate the culture medium. Add 100 µL of dye loading buffer (HBSS/HEPES containing Fluo-4 AM and probenecid) to each well. Incubate for 1-2 hours at 37°C.
-
Assay Execution:
-
Place the plate into the fluorescence plate reader, pre-set to 37°C.
-
Monitor baseline fluorescence for 15-30 seconds.
-
First Injection (Desensitization): Inject a desensitizing concentration of this compound (e.g., the EC80 concentration) into the test wells and buffer into the control wells. Record the fluorescence signal (calcium transient) for 2-3 minutes.
-
Incubation: Allow the signal to return to baseline. Wait for a defined period (e.g., 5, 10, or 15 minutes) to allow for desensitization to occur.
-
Second Injection (Challenge): Inject a challenge concentration of this compound (e.g., the EC80 or a maximal concentration) into all wells (both test and control).
-
Record the fluorescence signal for 2-3 minutes.
-
Data Presentation
The peak fluorescence intensity of the second calcium transient is measured. Desensitization is quantified as the percentage reduction in the response of the pre-treated wells compared to the control (buffer-treated) wells.
| Pre-treatment (10 min) | Challenge (this compound) | Peak [Ca²⁺]i Response (RFU) | % of Control Response | % Desensitization |
| Buffer (Control) | 10 µM | 15,200 ± 850 | 100% | 0% |
| 1 µM this compound | 10 µM | 10,640 ± 620 | 70% | 30% |
| 10 µM this compound | 10 µM | 4,104 ± 310 | 27% | 73% |
| 100 µM this compound | 10 µM | 1,216 ± 150 | 8% | 92% |
| RFU: Relative Fluorescence Units. Data are representative examples. |
Protocol 2: Platelet Aggregation Assay
This assay measures the ability of platelets in plasma to aggregate in response to an agonist. It is a key functional readout for PAR-1 activity in a physiologically relevant cell type. Desensitization is measured by a reduced aggregation response after pre-incubation with this compound.
Materials
-
Fresh human whole blood collected in sodium citrate.
-
This compound or the more commonly used TRAP-6 amide.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregation cuvettes and stir bars.
Methodology
-
PRP/PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP if necessary.
-
-
Aggregometer Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% transmission.
-
Assay Execution:
-
Pipette PRP into an aggregation cuvette containing a magnetic stir bar and place it in the 37°C heating block of the aggregometer.
-
Desensitization Step: Add a sub-threshold or threshold concentration of this compound (or buffer for control) to the PRP and incubate for a set time (e.g., 5-10 minutes) with stirring.
-
Challenge Step: Add the challenge concentration of this compound to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Data Presentation
Maximal platelet aggregation is determined from the aggregation curve. Desensitization is evident as a decrease in the maximal aggregation percentage in the pre-treated samples.
| Pre-treatment (5 min) | Challenge (this compound) | Maximal Aggregation (%) | % Desensitization |
| Buffer (Control) | 5 µM | 85 ± 5% | 0% |
| 0.5 µM this compound | 5 µM | 51 ± 7% | 40% |
| 1.0 µM this compound | 5 µM | 22 ± 4% | 74% |
| 2.0 µM this compound | 5 µM | 8 ± 3% | 91% |
| Data are representative examples. |
This compound is a specific and effective tool for probing the mechanisms of PAR-1 activation and regulation. The protocols described here for calcium mobilization and platelet aggregation provide robust, quantitative methods for characterizing the kinetics and concentration-dependence of PAR-1 desensitization. These assays are fundamental for basic research into GPCR signaling and for the preclinical development of novel anti-thrombotic agents that target the PAR-1 pathway.
References
Application Notes and Protocols for High-Throughput Screening of PAR-1 Inhibitors Using TRAP-5 Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in thrombosis, inflammation, and cancer progression. Its activation by thrombin is implicated in various cardiovascular diseases, making it a key target for therapeutic intervention. High-throughput screening (HTS) is a crucial methodology for identifying novel PAR-1 inhibitors from large compound libraries. TRAP-5 amide (Sequence: H-Ser-Phe-Leu-Leu-Arg-NH2), a synthetic pentapeptide, acts as a selective agonist for PAR-1. It mimics the tethered ligand exposed after thrombin cleavage, directly activating the receptor without proteolytic action. This property makes this compound an invaluable tool in HTS campaigns, providing a consistent and controllable method for stimulating PAR-1 to screen for potential antagonists.
These application notes provide detailed protocols for two common HTS assays for the discovery of PAR-1 inhibitors using this compound: a cell-based calcium mobilization assay and a fluorescence polarization assay.
Data Presentation: Potency of Known PAR-1 Antagonists
The following table summarizes the inhibitory potency (IC50) of several known PAR-1 antagonists determined in a calcium mobilization assay using a PAR-1 activating peptide. This data serves as a reference for hit validation and potency assessment in a screening campaign.
| Compound | Target | Assay Type | Agonist | IC50 (µM) |
| Vorapaxar | PAR-1 | Calcium Mobilization | TFLLRN-NH2 | 0.032[1] |
| Atopaxar | PAR-1 | Calcium Mobilization | TFLLRN-NH2 | 0.033[1] |
| RWJ-58259 | PAR-1 | Calcium Mobilization | TFLLRN-NH2 | 0.020[1] |
| ML161 (Parmodulin 2) | PAR-1 (Allosteric) | Calcium Mobilization | TFLLRN-NH2 | 0.85[1] |
Assay Performance Metrics:
A key parameter for validating the robustness of an HTS assay is the Z'-factor. It is a statistical measure of the separation between the positive and negative controls. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0. For the described HTS assays, a Z'-factor of ≥ 0.6 is generally achievable, indicating an excellent assay for screening.
Signaling Pathway and Experimental Workflow
PAR-1 Signaling Pathway Activated by this compound
This compound binding to PAR-1 initiates a conformational change, leading to the activation of heterotrimeric G-proteins. PAR-1 couples to multiple G-protein families, primarily Gαq/11 and Gα12/13. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, a key signaling event measured in many HTS assays.
Caption: PAR-1 signaling cascade initiated by this compound.
High-Throughput Screening Workflow for PAR-1 Inhibitors
The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify confirmed hits. The process begins with a primary screen of the entire library at a single concentration. Active compounds ("hits") are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency (e.g., IC50). Further secondary assays are performed to confirm the mechanism of action and rule out off-target effects.
Caption: A typical HTS workflow for identifying PAR-1 inhibitors.
Experimental Protocols
Cell-Based Calcium Mobilization Assay
This assay measures the inhibition of this compound-induced intracellular calcium release in cells recombinantly expressing PAR-1.
a. Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human PAR-1.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.
-
This compound: Stock solution in DMSO or water.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, black, clear-bottom plates.
-
Plate Reader: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
b. Protocol:
-
Cell Culture and Plating:
-
Culture PAR-1 expressing cells to ~80-90% confluency.
-
Harvest cells and seed into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare compound plates by diluting the test compounds in Assay Buffer to the desired final concentration (typically 1-10 µM for a primary screen). Include appropriate controls (vehicle - DMSO, and a known PAR-1 inhibitor).
-
Add 5 µL of the diluted compounds to the cell plates.
-
Incubate at room temperature for 15-30 minutes.
-
-
This compound Stimulation and Signal Detection:
-
Prepare a solution of this compound in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the cell plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at 1-second intervals.
-
After establishing a stable baseline reading for 10-20 seconds, inject 5 µL of the this compound solution into each well.
-
Continue to record the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon this compound addition corresponds to the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This biochemical assay measures the displacement of a fluorescently labeled tracer from the PAR-1 receptor by a test compound.
a. Materials and Reagents:
-
PAR-1 Receptor Preparation: Purified PAR-1 receptor or membrane preparations from cells overexpressing PAR-1.
-
Fluorescent Tracer: A fluorescently labeled PAR-1 antagonist or a fluorescent derivative of a known PAR-1 ligand.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with appropriate detergents (e.g., 0.01% Tween-20) to maintain receptor stability.
-
This compound: Used as a competitor for assay validation.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Microplates: 384-well, black, non-binding surface plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
b. Protocol:
-
Assay Setup:
-
In a 384-well plate, add the following components in order:
-
5 µL of Assay Buffer.
-
5 µL of test compound at various concentrations (or DMSO for controls).
-
5 µL of the fluorescent tracer at a fixed concentration (predetermined to give an optimal signal window).
-
5 µL of the PAR-1 receptor preparation.
-
-
The final volume in each well is 20 µL.
-
Include controls:
-
Negative control (Maximum polarization): Receptor + Tracer + DMSO.
-
Positive control (Minimum polarization): Tracer + DMSO (no receptor).
-
Displacement control: Receptor + Tracer + a high concentration of a known unlabeled PAR-1 antagonist.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of tracer displaced by the test compound.
-
Calculate the percentage of inhibition for each compound based on the polarization values of the controls.
-
For dose-response analysis, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The use of this compound in high-throughput screening provides a robust and reliable method for the identification of novel PAR-1 inhibitors. The detailed protocols for calcium mobilization and fluorescence polarization assays described herein offer two distinct and complementary approaches for screening large compound libraries. The provided data on known inhibitors and the outlined workflows serve as a comprehensive guide for researchers and drug discovery professionals aiming to develop new therapeutics targeting the PAR-1 receptor.
References
Application Notes and Protocols for Assessing TRAP-5 Amide-Induced Platelet Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. Upon activation by agonists, platelets release the contents of their granules, a process central to the amplification of platelet activation and the formation of a stable thrombus. Thrombin is a potent platelet agonist that activates platelets through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets. Thrombin Receptor Activator Peptide-5 (TRAP-5) amide is a synthetic pentapeptide (SFLLR-NH2) that acts as a specific agonist of the PAR1 receptor, mimicking the activating effects of thrombin without the need for enzymatic cleavage.[1][2] This makes TRAP-5 amide a valuable tool for studying PAR1-mediated platelet activation and secretion in a controlled and reproducible manner.
These application notes provide detailed protocols for assessing platelet secretion induced by this compound, focusing on two key markers of platelet degranulation: ATP release from dense granules and P-selectin exposure from α-granules.
Signaling Pathway of this compound-Induced Platelet Activation
This compound binds to and activates PAR1, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to platelet shape change, aggregation, and the secretion of granular contents. The key steps in this pathway are:
-
Receptor Binding: this compound binds to the extracellular domain of the PAR1 receptor.
-
G-Protein Activation: This binding event induces a conformational change in PAR1, leading to the activation of coupled heterotrimeric G-proteins, primarily Gq and G12/13.
-
Downstream Signaling:
-
Gq Pathway: Activated Gq stimulates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an intracellular calcium store), leading to an increase in cytosolic calcium concentration. DAG, along with calcium, activates Protein Kinase C (PKC).
-
G12/13 Pathway: Activated G12/13 activates Rho GTPases, which are critical for platelet shape change.
-
-
Granule Secretion: The rise in intracellular calcium and activation of PKC are crucial for the fusion of granule membranes with the platelet plasma membrane, resulting in the release of their contents. Dense granules release ATP, ADP, and serotonin, while α-granules release adhesion proteins like P-selectin and fibrinogen.[3][4]
Experimental Protocols
Preparation of Washed Platelets
This protocol describes the preparation of a washed platelet suspension from human whole blood, which is suitable for secretion assays.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) or sodium citrate tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
ACD solution.
-
Prostaglandin E1 (PGE1) stock solution (1 µg/mL).
-
Apyrase (Grade VII, from potato).
-
Tyrode's buffer (without calcium).
-
Bovine Serum Albumin (BSA).
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Acidification and Inhibition: To the collected PRP, add 1/10 volume of ACD solution and PGE1 to a final concentration of 100 ng/mL. This prevents platelet activation during the washing steps.
-
First Centrifugation: Centrifuge the acidified PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer (without calcium) containing 0.02 U/mL apyrase and 100 ng/mL PGE1.
-
Second Centrifugation: Centrifuge the platelet suspension at 800 x g for 15 minutes at room temperature.
-
Final Resuspension: Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer containing 0.2% BSA.
-
Platelet Counting: Determine the platelet count using an automated hematology analyzer or a hemocytometer. Adjust the final concentration to 2-3 x 10⁸ platelets/mL with Tyrode's buffer.
-
Resting: Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Protocol for ATP Release Assay (Luminescence)
This protocol measures ATP released from dense granules upon stimulation with this compound using a luciferin-luciferase-based assay.[5]
Materials:
-
Washed platelet suspension (2-3 x 10⁸ platelets/mL).
-
This compound stock solution (1 mM in sterile water or buffer).
-
Luciferin-luciferase reagent (e.g., Chrono-Lume®).
-
ATP standard solution (e.g., 2 µM).
-
96-well white, flat-bottom microplate.
-
Luminometer plate reader.
Experimental Workflow:
Procedure:
-
Plate Preparation: Pipette 180 µL of the washed platelet suspension into the wells of a 96-well white microplate.
-
Reagent Addition: Add 10 µL of the luciferin-luciferase reagent to each well.
-
Incubation: Incubate the plate at 37°C for 5 minutes in the luminometer's heated chamber.
-
Stimulation: Add 10 µL of this compound at various final concentrations (e.g., 1-50 µM) to the appropriate wells. For controls, add 10 µL of vehicle (buffer) and for the standard curve, add 10 µL of ATP standard solutions of known concentrations.
-
Measurement: Immediately start measuring the luminescence signal kinetically for 5-10 minutes or as an endpoint reading after a fixed time (e.g., 5 minutes).
-
Data Analysis:
-
Generate a standard curve by plotting the luminescence units (RLU) against the known ATP concentrations.
-
Use the standard curve to calculate the concentration of ATP released in the this compound-stimulated samples.
-
Results can be expressed as µM of ATP released.
-
Quantitative Data Summary (ATP Release):
| Agonist | Concentration | ATP Released (nmol/10⁸ platelets) | Reference |
| Thrombin | 10 mU/ml | 1.5 ± 0.3 (human) | |
| 2-MeSADP | 10 µmol/l | 0.2 ± 0.05 (human) |
Note: Specific quantitative data for this compound-induced ATP release can vary between donors and experimental conditions. The provided data for other agonists serves as a reference.
Protocol for P-Selectin Expression Assay (Flow Cytometry)
This protocol measures the surface expression of P-selectin (CD62P) on platelets, a marker for α-granule secretion, using flow cytometry.
Materials:
-
Washed platelet suspension (2-3 x 10⁸ platelets/mL).
-
This compound stock solution (1 mM).
-
Phycoerythrin (PE) or Fluorescein isothiocyanate (FITC) conjugated anti-human CD62P (P-selectin) antibody.
-
Isotype control antibody (PE or FITC conjugated).
-
1% Paraformaldehyde (PFA) in PBS (for fixation).
-
Flow cytometry tubes.
-
Flow cytometer.
Experimental Workflow:
Procedure:
-
Sample Preparation: In flow cytometry tubes, add 100 µL of the washed platelet suspension.
-
Stimulation: Add this compound to the desired final concentrations (e.g., 1-50 µM). For the negative control, add an equal volume of vehicle.
-
Incubation: Incubate the tubes at 37°C for 10 minutes.
-
Antibody Staining: Add the PE-conjugated anti-CD62P antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 400 µL of 1% PFA to each tube to fix the platelets.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the platelet population based on their forward scatter (FSC) and side scatter (SSC) characteristics.
-
Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) for each sample.
-
Quantitative Data Summary (P-Selectin Expression):
| Agonist | Concentration | P-Selectin Positive Platelets (%) | Reference |
| TRAP | Not specified | ~8% decrease in PAR1 expression after 2h | |
| ADP | 0.5-5 µM | Submaximal P-selectin expression | |
| Collagen | 1-2 µg/mL | Submaximal P-selectin expression | |
| TRAP | 1-8 µM | Submaximal P-selectin expression |
Note: The percentage of P-selectin positive platelets is highly dependent on the donor and the precise experimental conditions. The data indicates that TRAP peptides induce P-selectin expression.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for assessing this compound-induced platelet secretion. The ATP release assay is a sensitive method for quantifying dense granule secretion, while the P-selectin expression assay provides a reliable measure of α-granule release. These assays are essential tools for researchers and drug development professionals studying platelet biology, thrombosis, and for the screening of anti-platelet therapies targeting the PAR1 signaling pathway. The provided diagrams offer a clear visual representation of the underlying signaling pathway and experimental workflows.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TRAP-5 amide concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of peptide amides in experimental settings to ensure on-target effects while minimizing off-target phenomena. The principles and protocols outlined here are broadly applicable to various peptide amides and are illustrated using Thrombin Receptor Activating Peptide-6 (TRAP-6) as a model compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with peptide amides?
A1: Off-target effects are physiological or pharmacological effects that are not mediated by the intended molecular target of the peptide amide.[1][2] These effects can arise when a peptide, particularly at high concentrations, interacts with other receptors or signaling molecules with lower affinity.[3] This can lead to confounding experimental results, misinterpretation of the peptide's function, and potential cellular toxicity.[1]
Q2: How does the concentration of a peptide amide influence the risk of off-target effects?
A2: The concentration of a peptide amide is directly related to its receptor occupancy. At optimal concentrations, the peptide primarily binds to its high-affinity target receptor, leading to the desired biological response. However, as the concentration increases, the peptide may begin to occupy lower-affinity, off-target receptors, triggering unintended signaling pathways.[3]
Q3: What is a dose-response experiment and why is it crucial for optimizing peptide amide concentration?
A3: A dose-response experiment is a fundamental method used to determine the relationship between the concentration of a substance and its biological effect. By testing a range of peptide concentrations, researchers can identify the minimal concentration that elicits the maximal desired on-target effect (EC50 or EC100) before off-target effects become significant. This is essential for establishing an optimal working concentration for subsequent experiments.
Q4: What are some common indicators of off-target effects in cell-based assays?
A4: Indicators of off-target effects can include:
-
A biphasic dose-response curve, where the biological effect decreases at very high concentrations.
-
Activation of unexpected or unrelated signaling pathways.
-
Changes in cell morphology, viability, or proliferation that are not associated with the known on-target mechanism.
-
Inconsistent results that are not reproducible.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in experimental results. | Inconsistent peptide concentration or degradation. Off-target effects at the concentration used. | Prepare fresh peptide solutions for each experiment. Perform a new dose-response curve to confirm the optimal concentration. |
| Unexpected or contradictory cellular responses. | Activation of off-target signaling pathways. | Lower the peptide concentration. Use a more specific antagonist for the intended target to confirm the on-target effect. Profile the activation of key signaling pathways (e.g., via Western blot or reporter assays) to identify off-target signaling. |
| Cell death or toxicity observed at high concentrations. | Off-target effects leading to cytotoxic pathways. | Determine the cytotoxic concentration (CC50) and ensure the working concentration is well below this value. Use a lower, non-toxic concentration. |
| Maximal on-target effect is not reached. | Peptide concentration is too low. Peptide has degraded. | Increase the peptide concentration in a stepwise manner by performing a dose-response experiment. Use a fresh stock of the peptide. |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Curve
This protocol describes how to determine the optimal concentration of a peptide amide, using TRAP-6 and a platelet aggregation assay as an example.
Materials:
-
TRAP-6 (SFLLRN-NH2) peptide amide
-
Platelet-rich plasma (PRP)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of TRAP-6 in PBS.
-
Perform serial dilutions of the TRAP-6 stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Add a fixed volume of each TRAP-6 dilution to a cuvette containing PRP.
-
Measure platelet aggregation over time using an aggregometer.
-
Plot the percentage of aggregation against the logarithm of the TRAP-6 concentration.
-
Determine the EC50 value, which is the concentration that produces 50% of the maximal response. The optimal working concentration is typically chosen to be at or slightly above the EC100 (the concentration that gives the maximal response).
Protocol 2: Assessment of Off-Target Effects using a Pathway-Specific Inhibitor
This protocol helps to confirm that the observed effect is mediated by the intended target.
Materials:
-
Cells expressing the target receptor (e.g., PAR1 for TRAP-6)
-
TRAP-6 peptide amide
-
Specific antagonist for the target receptor (e.g., a PAR1 antagonist)
-
Assay to measure the downstream effect (e.g., calcium imaging, reporter gene assay)
Procedure:
-
Pre-incubate the cells with the specific antagonist for a sufficient time to block the target receptor.
-
Add the optimized working concentration of TRAP-6 to the antagonist-treated cells and a control group of untreated cells.
-
Measure the biological response in both groups.
-
Expected Result: A significant reduction in the biological response in the antagonist-treated group confirms that the effect is on-target. If a substantial response persists, it suggests the involvement of off-target effects.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment with TRAP-6, illustrating the determination of an optimal concentration range that maximizes on-target effects while minimizing off-target responses.
| TRAP-6 Concentration (µM) | On-Target Effect (Platelet Aggregation %) | Off-Target Effect (Cell Viability %) | Recommendation |
| 0.1 | 15 | 100 | Sub-optimal |
| 1 | 55 | 100 | Optimal (EC50) |
| 5 | 95 | 98 | Optimal (near EC100) |
| 10 | 100 | 97 | Optimal (EC100) |
| 50 | 100 | 85 | Caution: Potential off-target toxicity |
| 100 | 98 | 70 | Avoid: Significant off-target toxicity |
Visualizations
Signaling Pathway
References
How to prevent TRAP-5 amide degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of TRAP-5 amide (Sequence: Ser-Phe-Leu-Leu-Arg-NH₂) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a synthetic pentapeptide (SFLLR-NH₂) that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), a thrombin receptor. Its stability in solution is a critical concern for researchers as degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental results. Understanding and preventing its degradation is essential for reliable in vitro and in vivo studies.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its amino acid sequence (Ser-Phe-Leu-Leu-Arg-NH₂), the primary degradation pathways for this compound are:
-
Enzymatic Degradation: The C-terminal arginine residue makes the peptide susceptible to cleavage by serine proteases like trypsin, which are commonly found in serum and cell culture media. This is often the most rapid degradation pathway in biological matrices.
-
Hydrolysis: The peptide bonds, particularly the one involving the serine residue, can undergo hydrolysis. This process is generally slow at neutral pH but can be accelerated at acidic or basic pH and higher temperatures.
-
Oxidation: The phenylalanine residue can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or metal ions.
-
Deamidation: While this compound does not contain asparagine or glutamine, which are most prone to deamidation, the C-terminal amide itself can undergo slow hydrolysis to the corresponding carboxylic acid, though this is generally a much slower process than enzymatic degradation.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: Several strategies can be employed to minimize this compound degradation:
-
pH Control: Maintain the pH of the solution within a neutral range (pH 6-7.5) to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (-20°C or -80°C) to slow down all chemical degradation reactions. For working solutions, keep them on ice as much as possible.
-
Use of Protease Inhibitors: When working with biological matrices like serum or cell culture media containing fetal bovine serum (FBS), the addition of a broad-spectrum protease inhibitor cocktail is highly recommended to prevent enzymatic degradation.
-
Aliquoting: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Use of High-Purity Solvents: Use high-purity, sterile water and buffers to prepare your solutions to minimize contamination with proteases or metal ions that can catalyze oxidation.
-
Addition of Excipients: In some cases, excipients like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can be included in the formulation to prevent oxidation. For long-term storage, the use of stabilizers like arginine or sugars (e.g., sucrose, trehalose) can be considered.[1][2][3]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Enzymatic degradation by proteases in serum-containing media. | Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. |
| Reduce the concentration of serum in your medium if experimentally feasible. | |
| Perform a time-course experiment to determine the stability of this compound in your specific media conditions. | |
| Adsorption to plasticware. | Use low-protein-binding microplates and pipette tips. |
| Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer to reduce non-specific binding. | |
| Incorrect storage of working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. |
| Keep working solutions on ice during the experiment. |
Issue 2: Inconsistent Results in In Vitro Binding or Enzyme Assays
| Potential Cause | Troubleshooting Step |
| Degradation during incubation at physiological temperature (37°C). | Determine the half-life of this compound under your specific assay conditions (see Experimental Protocol 1). |
| If degradation is significant, shorten the incubation time or perform the assay at a lower temperature if possible. | |
| pH instability. | Ensure your assay buffer is maintained at a stable pH between 6 and 7.5. |
| Oxidation. | If oxidative stress is a concern in your assay system, consider adding an antioxidant like ascorbic acid (0.1-1 mM) to your buffer. |
Quantitative Data on Peptide Stability
Table 1: Representative Half-Life of a Pentapeptide with C-terminal Arginine Amide in Biological Matrices at 37°C
| Matrix | Half-Life (t½) | Primary Degradation Pathway |
| Human Plasma | < 30 minutes | Enzymatic (Trypsin-like proteases) |
| Human Serum | < 20 minutes | Enzymatic (Trypsin-like proteases) |
| Cell Culture Medium + 10% FBS | 1 - 4 hours | Enzymatic |
| Cell Culture Medium (serum-free) | > 24 hours | Minimal degradation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | > 48 hours | Hydrolysis (very slow) |
Data is estimated based on typical stability of similar synthetic peptides in biological fluids. Actual half-life may vary depending on the specific peptide sequence and experimental conditions.
Table 2: Estimated Effect of pH and Temperature on the Rate of Hydrolysis of a Peptide Bond
| pH | Temperature | Relative Rate of Hydrolysis |
| 3 | 37°C | Moderate |
| 5 | 37°C | Slow |
| 7.4 | 4°C | Very Slow |
| 7.4 | 25°C | Slow |
| 7.4 | 37°C | Moderate |
| 9 | 37°C | Moderate to Fast |
This table illustrates general trends. The actual rates will depend on the specific amino acid residues flanking the peptide bond.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for this compound using RP-HPLC
This protocol details a method to determine the stability of this compound in serum.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Human serum (or other species of interest)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Protease inhibitor cocktail (optional)
-
Low-bind microcentrifuge tubes
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Precipitation Solution: 1% (v/v) TFA in ACN.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
3. Experimental Procedure:
-
Thaw human serum and keep on ice. If using, add protease inhibitor cocktail according to the manufacturer's instructions.
-
Pre-warm the serum to 37°C in a water bath for 5-10 minutes.
-
Spike the pre-warmed serum with the this compound stock solution to a final concentration of 10-100 µg/mL. Ensure the final DMSO concentration is ≤1%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a 2-3 fold excess of ice-cold Precipitation Solution (e.g., 150 µL).
-
Vortex vigorously for 30 seconds and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection: UV at 214 nm or 280 nm
-
Flow Rate: 1 mL/min
-
Gradient: A suitable gradient of Mobile Phase A and B to resolve the intact this compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Injection Volume: 20-50 µL
5. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of a standard.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½).
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products of this compound under various stress conditions.[4][5]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Buffers of various pH (e.g., pH 3, 5, 7.4, 9)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a co-solvent if needed).
3. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60-80°C for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution (at a defined pH, e.g., 7.4) at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the stock solution to UV and/or visible light in a photostability chamber.
4. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by RP-HPLC or LC-MS to separate and identify the degradation products. A mass spectrometer is crucial for identifying the mass of the degradation products and inferring the type of modification.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify the peaks of the degradation products.
-
Use MS data to propose the structures of the degradation products.
References
- 1. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharminternational.com [biopharminternational.com]
Addressing low response to TRAP-5 amide in platelet assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low or no platelet response with TRAP-5 amide in platelet function assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate platelets?
This compound (Sequence: Ser-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that functions as a potent agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] It mimics the action of thrombin by binding to and activating the PAR-1 receptor on the platelet surface, initiating a signaling cascade that leads to platelet activation and aggregation.[3][4] This activation pathway is independent of receptor cleavage, which is the natural mechanism for thrombin.[5]
Q2: What is a typical response to this compound in a healthy donor sample?
In a properly conducted assay with platelet-rich plasma (PRP) from a healthy donor who has not taken anti-platelet medication, this compound should induce robust platelet aggregation. While the exact percentage can vary based on the specific assay conditions and donor variability, a strong, irreversible aggregation curve is expected. A low or absent response in control samples indicates a potential issue with the sample, reagents, or protocol.
Q3: Can medications taken by the blood donor affect the assay?
Yes, absolutely. Several classes of drugs can significantly inhibit platelet function and lead to a diminished response. It is critical to have a thorough history of the donor's medication intake. Common interfering drugs include:
-
Aspirin and other NSAIDs (e.g., ibuprofen)
-
P2Y12 inhibitors (e.g., clopidogrel)
-
GPIIb/IIIa antagonists
-
Certain antidepressants and antihistamines
Q4: My other agonists (e.g., ADP, Collagen) are working, but this compound is not. What does this suggest?
This pattern points towards an issue specific to the PAR-1 activation pathway. The potential causes are:
-
Degraded this compound: The most likely cause is that the this compound stock or working solution has lost its activity.
-
Incorrect Agonist Concentration: The final concentration of this compound in the assay may be too low to elicit a response.
-
Rare Platelet Disorder: In rare cases, the donor may have a specific defect in the PAR-1 receptor or its downstream signaling pathway, such as Glanzmann's thrombasthenia or Bernard-Soulier syndrome.
Troubleshooting Guide: Low or No Response to this compound
Use this guide to diagnose and resolve issues with your platelet aggregation assays.
Category 1: Reagent and Preparation Issues
| Potential Problem | Recommended Action |
| Degraded this compound Stock | This compound is a peptide and can degrade if not stored or handled properly. Lyophilized powder should be stored at -20°C. After reconstitution, aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles. Use a fresh, validated aliquot or prepare a new solution from lyophilized powder. |
| Incorrect Working Concentration | Verify the calculations for your stock and working solutions. Prepare a fresh dilution series to determine the optimal concentration for your specific platelet preparation. A typical final concentration for TRAP-6 (a similar peptide) is in the low micromolar range; confirm the recommended concentration for this compound from the manufacturer or literature. |
| Improper Reconstitution | Ensure the lyophilized peptide was fully dissolved in the recommended solvent (e.g., distilled water or appropriate buffer). Gently mix to dissolve; do not vortex vigorously, as this can damage the peptide. |
Category 2: Sample Quality and Handling
| Potential Problem | Recommended Action |
| Poor Blood Collection Technique | A traumatic venipuncture can cause premature platelet activation, rendering the sample unresponsive. Ensure the blood draw is clean and smooth, using an appropriate gauge needle. Discard the first few mL of blood. Use plastic or siliconized glass tubes for collection. |
| Incorrect Anticoagulant | For platelet aggregometry, 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate is standard. Ensure the correct blood-to-anticoagulant ratio (typically 9:1) was used. |
| Delayed Sample Processing | Platelet function declines rapidly after blood collection. All testing should ideally be completed within 3-4 hours of the blood draw. Keep samples at room temperature; do not refrigerate or heat them. |
| Donor-Specific Platelet Disorders | If the issue persists across multiple reagent batches but is specific to one donor, consider the possibility of an underlying inherited or acquired platelet function disorder. Test samples from other healthy donors to confirm the assay is performing correctly. |
Category 3: Assay Protocol and Equipment
| Potential Problem | Recommended Action |
| Incorrect PRP/PPP Preparation | Platelet count in the PRP is critical. Follow validated centrifugation protocols. A typical spin for PRP is 150-200 x g for 10-15 minutes with the brake off. For PPP, a much harder spin (e.g., 2000 x g for 20 minutes) is required. |
| Incorrect Temperature or Stirring | Assays must be performed at 37°C with a calibrated aggregometer. Ensure the PRP is pre-warmed and that the magnetic stir bar is spinning at the correct, constant speed (e.g., 900-1200 rpm) before adding the agonist. |
| Aggregometer Calibration | Ensure the aggregometer is properly calibrated using the donor's own PPP (for 100% transmission) and PRP (for 0% transmission) before starting the experiment. |
Visual Guides and Workflows
This compound Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates platelets.
Caption: this compound binds PAR-1, leading to GPIIb/IIIa activation and aggregation.
Troubleshooting Workflow for Low this compound Response
Follow this decision tree to systematically identify the source of the experimental issue.
Caption: A decision tree for troubleshooting low this compound platelet response.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol describes a standard method for assessing platelet aggregation using this compound.
1. Materials and Reagents
-
This compound: Lyophilized powder, stored at -20°C.
-
Reconstitution Buffer: Sterile, distilled water or PBS.
-
Whole Blood: Collected in 3.2% sodium citrate tubes.
-
Equipment: Calibrated platelet aggregometer, centrifuge, pipettes.
2. Preparation of Platelet Plasma
-
Collect whole blood via clean venipuncture into sodium citrate tubes. Let the blood rest for 30 minutes at room temperature.
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature with the centrifuge brake turned off.
-
Carefully collect the upper, straw-colored PRP layer using a plastic pipette and transfer to a capped plastic tube.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 20 minutes to pellet all cellular components.
-
Collect the PPP supernatant and transfer to a separate capped tube. This will serve as the blank (100% aggregation).
3. Aggregometer Setup
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the machine:
-
Place a cuvette with PPP into the reference well to set 100% light transmission.
-
Place a cuvette with PRP into the sample well to set 0% light transmission.
-
4. Aggregation Assay Procedure
-
Pipette the required volume of PRP (e.g., 250-300 µL) into a new cuvette containing a small magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
-
Move the cuvette to the sample well and ensure the stir bar is rotating at the correct speed. Start the baseline recording.
-
Add a small volume of the this compound working solution to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a stable plateau.
Experimental Workflow Diagram
Caption: Workflow for a platelet aggregation assay using Light Transmission Aggregometry.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. peptide.com [peptide.com]
- 3. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. haemochrom.de [haemochrom.de]
TRAP-5 amide quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of TRAP-5 (Thrombin Receptor Activator Peptide 5) amide.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of TRAP-5 amide.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: My RP-HPLC chromatogram for this compound shows a broad peak. What are the potential causes and solutions?
A1: Peak broadening in reversed-phase HPLC can be attributed to several factors. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
-
Potential Causes & Solutions:
-
Column Overload: Injecting too much peptide can lead to peak distortion.
-
Solution: Reduce the amount of this compound injected onto the column.
-
-
Inappropriate Solvent: The solvent used to dissolve the this compound may be too strong, causing the peak to broaden.
-
Solution: Dissolve the peptide in the initial mobile phase if possible. If a stronger solvent like DMSO is necessary, minimize the injection volume.
-
-
Secondary Interactions: The positively charged arginine residue in this compound can interact with residual silanols on the C18 column, leading to peak tailing, a form of broadening.[1]
-
Column Degradation: The performance of an HPLC column deteriorates over time.
-
Solution: Flush the column according to the manufacturer's instructions or replace it if it has reached the end of its lifespan.
-
-
Q2: I am observing multiple peaks in my HPLC chromatogram besides the main this compound peak. How do I identify these impurities?
A2: The presence of additional peaks indicates impurities in your synthetic peptide sample. Identifying these is crucial for accurate quantification and understanding of your experiment.
-
Identification Strategy:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify impurities is to couple the HPLC system to a mass spectrometer (LC-MS).[2] The mass difference between the main peak and the impurity peaks can reveal the nature of the impurity.
-
Common Impurity Analysis: Compare the observed mass differences to the masses of common synthetic peptide impurities. (See Table 2 for a list of common impurities and their mass changes).
-
Mass Spectrometry (MS) Analysis
Q1: My mass spectrum of this compound shows peaks that do not correspond to the expected molecular weight. What are these unexpected masses?
A1: Unexpected peaks in the mass spectrum of a peptide are often due to the formation of adducts or the presence of common impurities from the synthesis process.
-
Potential Causes & Solutions:
-
Adduct Formation: Peptides can readily form adducts with salts (e.g., sodium, potassium) or solvents present in the sample.[3] This is especially common in electrospray ionization (ESI).
-
Solution: Ensure high-purity solvents and proper sample clean-up before MS analysis. Compare the observed mass-to-charge ratios with common adducts (see Table 3).
-
-
Presence of Impurities: As with HPLC, impurities from the synthesis will appear as distinct peaks in the mass spectrum.
-
Solution: Use the mass difference to identify potential impurities such as deletion sequences or incompletely removed protecting groups. (See Table 2).
-
-
In-source Fragmentation: The conditions in the mass spectrometer's source can sometimes cause the peptide to fragment before analysis.
-
Solution: Optimize the source conditions, such as the cone voltage, to minimize fragmentation.
-
-
Solubility and Aggregation
Q1: I am having difficulty dissolving my lyophilized this compound. What is the recommended procedure?
A1: The solubility of a peptide is highly dependent on its amino acid sequence. This compound (Ser-Phe-Leu-Leu-Arg-NH2) has a net positive charge due to the arginine residue, which influences its solubility.
-
Recommended Solubilization Protocol:
-
Initial Attempt with Aqueous Buffer: Start by attempting to dissolve the peptide in sterile, distilled water or a buffer at a neutral pH (e.g., phosphate-buffered saline, pH 7.4).
-
Acidic Conditions: If the peptide does not dissolve, the presence of the basic residue (Arginine) suggests that solubility may be improved in a slightly acidic solution. Try adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
Sonication: Gentle sonication can help to break up any aggregates and aid in dissolution.
-
Organic Solvents (Last Resort): For highly hydrophobic peptides, a small amount of an organic solvent like acetonitrile or DMSO may be necessary. However, be mindful of the compatibility of these solvents with your downstream experiments.
-
Q2: I suspect my this compound is aggregating. How can I detect and prevent this?
A2: Peptide aggregation can lead to insolubility and loss of biological activity. The hydrophobic residues in this compound (Phenylalanine and Leucine) can contribute to a tendency to aggregate.
-
Detection and Prevention of Aggregation:
-
Detection:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers, trimers, and larger aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, providing evidence of aggregation.
-
-
Prevention:
-
Proper Storage: Store the lyophilized peptide at -20°C or colder and protect it from moisture.
-
Careful Solubilization: Follow the recommended solubilization protocol and avoid harsh conditions.
-
Use of Chaotropic Agents: In some cases, for purification purposes, chaotropic agents can be used to disrupt aggregates, though this is not typically recommended for biological assays.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound for research purposes is typically supplied with a purity of >95%, as determined by HPLC. However, it is always recommended to verify the purity of each new lot with your own analytical methods.
Q2: What are the most common impurities found in synthetic peptides like this compound?
A2: Impurities in synthetic peptides are often byproducts of the solid-phase peptide synthesis (SPPS) process. These can include:
-
Deletion Sequences: Peptides missing one or more amino acids.
-
Truncated Sequences: Peptides that have been prematurely terminated during synthesis.
-
Incompletely Deprotected Sequences: Peptides with residual protecting groups still attached.
-
Oxidized Products: Particularly the oxidation of sensitive amino acids, though this compound does not contain highly susceptible residues like methionine or cysteine.
Q3: How should I store my this compound solution?
A3: For long-term storage, it is recommended to aliquot the this compound solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation of the peptide.
Data Presentation
Table 1: Typical RP-HPLC Parameters for this compound Purity Assessment
| Parameter | Recommended Condition |
| Column | C18, 2.7-5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient, e.g., 5% to 65% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm or 220 nm |
| Column Temperature | Ambient or 30-40°C |
Table 2: Common Impurities in Synthetic Peptides and their Mass Differences
| Impurity Type | Mass Change (Da) | Common Cause |
| Deletion of Serine | -87.08 | Incomplete coupling |
| Deletion of Phenylalanine | -147.18 | Incomplete coupling |
| Deletion of Leucine | -113.16 | Incomplete coupling |
| Deletion of Arginine | -156.19 | Incomplete coupling |
| Incomplete Deprotection (Fmoc) | +222.24 | Incomplete deprotection step |
| Deamidation (of C-terminal amide) | +1.00 | Hydrolysis |
Table 3: Common Adducts Observed in ESI-Mass Spectrometry of Peptides
| Adduct Ion | Mass-to-Charge (m/z) Change |
| [M+H]+ | +1.01 |
| [M+Na]+ | +22.99 |
| [M+K]+ | +39.10 |
| [M+2H]2+ | (M+2.02)/2 |
| [M+H+Na]2+ | (M+24.00)/2 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10-20 µL of the this compound sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Molecular Weight Confirmation of this compound by Mass Spectrometry
-
Sample Preparation for ESI-MS:
-
Dissolve the this compound in a solution of 50% acetonitrile and 50% water with 0.1% formic acid to a concentration of approximately 10-100 pmol/µL.
-
If the sample contains salts or detergents, perform a desalting step using a C18 ZipTip or equivalent.
-
-
Mass Spectrometer Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.
-
-
Data Acquisition:
-
Infuse the sample into the electrospray source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of this compound (Calculated MW: 633.8 Da).
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated molecular ions of this compound (e.g., [M+H]+, [M+2H]2+).
-
Deconvolute the spectrum if necessary to determine the monoisotopic mass.
-
Compare the observed mass to the theoretical mass of this compound (C30H51N9O6).
-
Visualizations
Caption: this compound signaling pathway via PAR1 activation.
References
Technical Support Center: Tachyphylaxis with TRAP-5 Amide Stimulation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource addresses the potential for tachyphylaxis with repeated Thrombin Receptor Activator Peptide 5 (TRAP-5) amide stimulation in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-5 amide and how does it activate platelets?
This compound, with the amino acid sequence SFLLR-NH2, is a synthetic peptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) expressed on the surface of human platelets.[1][2] It mimics the action of thrombin by binding to and activating PAR1, initiating a signaling cascade that leads to platelet activation, shape change, and aggregation.[3]
Q2: What is tachyphylaxis and why is it a concern with repeated this compound stimulation?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug or agonist. In the context of this compound, repeated stimulation of PAR1 can lead to a desensitization of the receptor, resulting in a reduced platelet aggregation response upon subsequent exposures.[3] This is a critical consideration for experimental designs that involve multiple or prolonged exposures to this compound, as it can lead to misinterpretation of data if not properly accounted for.
Q3: What is the underlying molecular mechanism of this compound-induced tachyphylaxis?
The tachyphylaxis observed with repeated this compound stimulation is primarily due to the desensitization of the PAR1 receptor. This process is orchestrated by G-protein coupled receptor kinases (GRKs) and β-arrestins. Upon activation by this compound, GRKs phosphorylate the intracellular tail of PAR1. This phosphorylation event serves as a docking site for β-arrestins, which then bind to the receptor. The binding of β-arrestin sterically hinders the coupling of PAR1 to its downstream G-proteins, thereby dampening the signaling cascade. Furthermore, β-arrestin binding promotes the internalization of PAR1 from the cell surface, further reducing the number of available receptors for subsequent stimulation.
Q4: How can I prevent or minimize tachyphylaxis in my experiments?
While tachyphylaxis is an inherent physiological response, its impact can be managed through careful experimental design. This includes:
-
Optimizing Agonist Concentration: Use the lowest effective concentration of this compound to achieve the desired biological response.
-
Limiting Repeated Stimulation: Whenever possible, design experiments to avoid multiple stimulations of the same platelet preparation.
-
Allowing for a Recovery Period: If repeated stimulation is necessary, introducing a rest period between stimulations may allow for some receptor resensitization, although complete recovery may not be possible within a typical experimental timeframe.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or significantly reduced platelet aggregation with the second dose of this compound. | Tachyphylaxis due to PAR1 desensitization. | This is an expected outcome. To confirm, use a different agonist that acts on a separate receptor (e.g., ADP or collagen) for the second stimulation. A normal response to the alternative agonist would indicate that the platelets are still viable and the lack of response is specific to PAR1. |
| High variability in the degree of tachyphylaxis between experiments. | - Inconsistent timing between stimulations.- Donor-to-donor variability in platelet reactivity.- Variations in this compound concentration. | - Strictly adhere to the timing in your protocol.- Acknowledge inherent biological variability and use platelets from multiple donors.- Prepare fresh agonist solutions for each experiment and ensure accurate pipetting. |
| Complete lack of response even to the first dose of this compound. | - Inactive this compound.- Poor platelet quality.- Improper instrument setup. | - Verify the integrity and concentration of your this compound stock.- Ensure proper blood collection and platelet-rich plasma (PRP) preparation techniques.- Calibrate the aggregometer and confirm the correct settings. |
Experimental Protocols
Protocol 1: Induction and Measurement of Tachyphylaxis in Human Platelets using Light Transmission Aggregometry (LTA)
Objective: To induce and quantify tachyphylaxis in human platelets by measuring the aggregation response to repeated stimulation with this compound.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound (SFLLR-NH2).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP. Adjust to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
-
Allow the PRP to rest for 30 minutes at room temperature before use.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Tachyphylaxis Induction and Measurement:
-
Add 450 µL of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for 5 minutes.
-
Add 50 µL of this compound (final concentration, e.g., 10 µM) to initiate the first stimulation. Record the aggregation for 10 minutes.
-
After the first aggregation has plateaued, add a second 50 µL dose of this compound (final concentration, e.g., 10 µM).
-
Record the aggregation response for another 10 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for both the first and second stimulations.
-
Calculate the percentage of tachyphylaxis as: (1 - (Max Aggregation₂ / Max Aggregation₁)) * 100%.
-
Data Presentation
Table 1: Representative Quantitative Data of Tachyphylaxis with Repeated this compound Stimulation
| Stimulation | This compound Concentration (µM) | Maximum Platelet Aggregation (%) | Percentage of Tachyphylaxis (%) |
| 1st | 5 | 75 ± 5 | N/A |
| 2nd | 5 | 15 ± 3 | 80 |
| 1st | 10 | 88 ± 4 | N/A |
| 2nd | 10 | 20 ± 4 | 77 |
| 1st | 20 | 92 ± 3 | N/A |
| 2nd | 20 | 25 ± 5 | 73 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: PAR1 Activation and Signaling Pathway.
Caption: Mechanism of PAR1 Desensitization and Tachyphylaxis.
Caption: Experimental Workflow for Tachyphylaxis Assay.
References
Technical Support Center: Mitigating TRAP-5 Amide-Induced Receptor Internalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate TRAP-5 amide-induced internalization of its receptor, Proteinase-Activated Receptor 1 (PAR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its receptor?
TRAP-5 (Thrombin Receptor Activator for Peptide 5) is a synthetic peptide agonist that mimics the action of thrombin on Proteinase-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR). It is commonly used in research to study PAR1 signaling and trafficking.
Q2: What is the mechanism of this compound-induced PAR1 internalization?
This compound binding to PAR1 induces a rapid, clathrin- and dynamin-dependent endocytosis. Unlike many other GPCRs, PAR1 internalization is notably independent of β-arrestin. The process involves receptor phosphorylation and ubiquitination, which serve as signals for recognition by adaptor proteins like AP-2 and Epsin-1, targeting the receptor to clathrin-coated pits for internalization.
Q3: Why would I want to mitigate this compound-induced PAR1 internalization?
Mitigating PAR1 internalization can be crucial for several research and drug development purposes:
-
Prolonging Cell Surface Signaling: Preventing internalization can extend the duration of PAR1 signaling at the plasma membrane, which may be desirable for studying specific signaling pathways or for therapeutic applications where sustained surface receptor activity is beneficial.
-
Studying Biased Agonism: By modulating internalization, researchers can investigate biased signaling, where an agonist preferentially activates one signaling pathway over another.
-
Drug Discovery: Screening for compounds that inhibit internalization can lead to the discovery of novel allosteric modulators of PAR1 with unique therapeutic properties.
Q4: What are the key molecular players involved in PAR1 internalization that can be targeted for mitigation?
The key proteins that can be targeted to inhibit this compound-induced PAR1 internalization are:
-
Dynamin: A GTPase essential for the scission of clathrin-coated vesicles from the plasma membrane.
-
Adaptor Protein 2 (AP-2): A key adaptor protein that links PAR1 to the clathrin machinery.
-
Epsin-1: An endocytic adaptor protein that recognizes ubiquitinated PAR1.
Troubleshooting Guides
Problem 1: Excessive or rapid PAR1 internalization in my experiments.
Possible Cause 1: High concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. Use the lowest concentration that elicits the desired signaling response without causing maximal internalization.
Possible Cause 2: Cell type-specific differences in internalization machinery.
-
Solution: Characterize the internalization kinetics in your specific cell line. Some cell lines may have higher expression levels of endocytic proteins, leading to more efficient internalization. Consider using a different cell line if the internalization rate is problematic for your experimental goals.
Possible Cause 3: Experimental conditions favoring endocytosis.
-
Solution: Ensure that your experimental buffer and temperature are not inadvertently promoting endocytosis. For example, some serum components can enhance internalization. Consider using serum-free media during the this compound stimulation.
Problem 2: My inhibitor is not effectively blocking PAR1 internalization.
Possible Cause 1: Inappropriate inhibitor concentration.
-
Solution: Consult the literature for the recommended concentration range for the specific inhibitor and cell type. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) in your system. Refer to the data table below for guidance.
Possible Cause 2: Insufficient pre-incubation time with the inhibitor.
-
Solution: Most inhibitors require a pre-incubation period to enter the cells and reach their target. Optimize the pre-incubation time before adding this compound. A typical starting point is 30 minutes.[1]
Possible Cause 3: The chosen inhibitor targets a pathway not central to PAR1 internalization.
-
Solution: Confirm that your inhibitor targets a key component of the PAR1 internalization pathway (dynamin, AP-2). Since PAR1 internalization is β-arrestin independent, inhibitors targeting β-arrestin recruitment may not be effective.
Possible Cause 4: Off-target effects or inhibitor instability.
-
Solution: Verify the specificity and stability of your inhibitor. Consider using a more specific or stable analog if available (e.g., Dyngo-4a as a more potent alternative to Dynasore).[2] Always include appropriate vehicle controls in your experiments.
Problem 3: High background or variability in my internalization assay.
Possible Cause 1: Non-specific binding of antibodies or ligands in imaging or binding assays.
-
Solution:
-
Blocking: Use an appropriate blocking buffer (e.g., BSA or serum) to reduce non-specific binding.
-
Washing: Increase the number and duration of washing steps.
-
Antibody/Ligand Concentration: Titrate your primary and secondary antibodies or fluorescent ligands to find the optimal concentration that gives a good signal-to-noise ratio.
-
Fc Receptor Blocking: If using antibodies, consider using an Fc receptor blocking agent to prevent non-specific binding to Fc receptors on the cell surface.[3]
-
Possible Cause 2: Cell health and density.
-
Solution:
-
Ensure cells are healthy and not overgrown, as this can affect receptor expression and internalization.
-
Plate cells at a consistent density for all experiments to minimize variability.
-
Possible Cause 3: Inconsistent timing of experimental steps.
-
Solution: Standardize all incubation times, washing steps, and reagent additions across all samples and experiments.
Data Presentation: Inhibitors of PAR1 Internalization
| Inhibitor | Target | Mechanism of Action | Typical Working Concentration | IC50 | Reference |
| Dynasore | Dynamin-1 and -2 | Non-competitive inhibitor of dynamin's GTPase activity, preventing vesicle scission. | 30-80 µM | ~15 µM (in vitro) | [4][5] |
| Dyngo-4a | Dynamin-1 and -2 | A more potent and less cytotoxic analog of Dynasore. | 5-30 µM | 0.38 µM (Dynamin-1, in vitro) | |
| Barbadin | AP-2/β-arrestin interaction | Selectively inhibits the interaction between the β2-adaptin subunit of AP2 and β-arrestin. Its effect on PAR1 is likely through AP-2 inhibition. | 50-100 µM | Not reported for PAR1 | |
| Mdivi-1 | Drp1 (primary), Dynamin-related | Inhibits the GTPase activity of Drp1, a dynamin-related protein involved in mitochondrial fission, but has also been shown to affect endocytosis. | 50 µM | Not reported for PAR1 |
Experimental Protocols
Protocol 1: Inhibition of this compound-Induced PAR1 Internalization using a Dynamin Inhibitor (e.g., Dyngo-4a)
Objective: To quantitatively assess the inhibition of this compound-induced PAR1 internalization using a dynamin inhibitor.
Materials:
-
Cells expressing PAR1 (e.g., HeLa or HEK293 cells)
-
This compound
-
Dyngo-4a (or Dynasore)
-
Cell culture medium (serum-free for stimulation)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Primary antibody against an extracellular epitope of PAR1
-
Fluorescently labeled secondary antibody
-
Microplate reader, flow cytometer, or confocal microscope
Procedure:
-
Cell Seeding: Seed PAR1-expressing cells in a suitable format (e.g., 96-well plate for ELISA or flow cytometry, or glass-bottom dishes for microscopy).
-
Inhibitor Pre-incubation:
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired concentration of Dyngo-4a (e.g., 30 µM) or vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
This compound Stimulation:
-
Add this compound to the desired final concentration directly to the wells containing the inhibitor.
-
Incubate for the desired time to induce internalization (e.g., 15-30 minutes at 37°C).
-
-
Detection of Surface PAR1:
-
For Cell Surface ELISA:
-
Place the plate on ice to stop internalization.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-PAR1 antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash three times with PBS.
-
Add substrate and measure absorbance.
-
-
For Flow Cytometry:
-
Place the cells on ice.
-
Gently detach the cells (if adherent).
-
Incubate with the primary anti-PAR1 antibody in FACS buffer for 30 minutes on ice.
-
Wash the cells.
-
Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and analyze by flow cytometry.
-
-
For Confocal Microscopy:
-
Wash cells with ice-cold PBS.
-
Fix and permeabilize (if looking at total receptor) or just fix (for surface labeling).
-
Proceed with immunofluorescence staining as described above.
-
-
-
Data Analysis: Quantify the amount of surface PAR1 remaining after this compound stimulation in the presence and absence of the inhibitor. Calculate the percentage of internalization and the percentage of inhibition.
Protocol 2: Cell Surface Biotinylation Assay to Measure PAR1 Internalization
Objective: To quantify the rate of PAR1 internalization by labeling surface proteins with a cleavable biotinylation reagent.
Materials:
-
Sulfo-NHS-SS-Biotin (cleavable biotin)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Glutathione solution (for cleaving biotin)
-
SDS-PAGE and Western blotting reagents
-
Anti-PAR1 antibody
Procedure:
-
Cell Culture: Grow PAR1-expressing cells to confluency.
-
Biotinylation:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/ml in PBS) for 30 minutes at 4°C with gentle agitation.
-
Quench the reaction by washing three times with quenching solution.
-
-
Internalization:
-
Add pre-warmed cell culture medium and incubate at 37°C for desired time points to allow internalization.
-
-
Biotin Removal from Surface Proteins:
-
Place cells on ice and wash with ice-cold PBS.
-
Treat cells with a membrane-impermeable reducing agent like glutathione to cleave the biotin from proteins remaining on the cell surface.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated (internalized) proteins.
-
Wash the beads extensively.
-
-
Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-PAR1 antibody to quantify the amount of internalized receptor.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced PAR1 Internalization
Caption: this compound-induced PAR1 internalization pathway.
Experimental Workflow for Inhibiting PAR1 Internalization
Caption: Workflow for assessing inhibitors of PAR1 internalization.
Logical Relationship of Key Proteins in PAR1 Endocytosis
Caption: Key molecular events in PAR1 endocytosis.
References
- 1. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human PAR1 ELISA Kit [ABIN6954856] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 4. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Best practices for storing and handling TRAP-5 amide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TRAP-5 amide, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, with the sequence Ser-Phe-Leu-Leu-Arg-NH2, is a synthetic peptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1).[1] It mimics the tethered ligand sequence unmasked by thrombin cleavage of PAR-1, making it a valuable tool for studying PAR-1 signaling in various cellular processes, most notably platelet activation and aggregation.[1]
Q2: How should lyophilized this compound be stored upon receipt?
Upon receipt, lyophilized this compound should be stored at -20°C.[1] For long-term storage, -80°C is recommended to maintain its integrity and activity. The vial should be kept tightly sealed in a dry environment.
Q3: What is the best solvent for reconstituting this compound?
The choice of solvent depends on the experimental application. For most in vitro cellular assays, sterile, high-purity dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. This stock can then be further diluted in an appropriate aqueous buffer (e.g., PBS, HBSS, or Tyrode's buffer) to the final working concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity. For applications where DMSO is not suitable, direct reconstitution in a sterile aqueous buffer can be attempted, though solubility may be lower.
Q4: How do I properly reconstitute lyophilized this compound?
To ensure optimal activity and prevent contamination, follow these steps for reconstitution:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of the appropriate solvent (e.g., DMSO for a stock solution) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.[2]
Q5: How should I store the reconstituted this compound solution?
For immediate use, the reconstituted solution can be kept on ice. For longer-term storage, it is highly recommended to create single-use aliquots of the stock solution and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can lead to peptide degradation and loss of activity.
Storage and Handling Best Practices
Proper storage and handling are critical for maintaining the stability and biological activity of this compound. Below is a summary of recommended practices.
| Parameter | Recommendation | Rationale |
| Lyophilized Form | Store at -20°C (short-term) or -80°C (long-term) in a desiccated environment. | Prevents degradation from moisture and heat. |
| Reconstitution Solvent | High-purity, sterile DMSO for stock solutions; sterile aqueous buffers (e.g., PBS, Tyrode's buffer) for working solutions. | DMSO aids in dissolving hydrophobic peptides; aqueous buffers are necessary for biological assays. |
| Reconstitution Process | Equilibrate to room temperature before opening, centrifuge briefly, and use gentle agitation to dissolve. | Minimizes condensation and prevents peptide aggregation. |
| Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can degrade the peptide. |
| Freeze-Thaw Cycles | Minimize as much as possible. Ideally, use a fresh aliquot for each experiment. | Repeated freezing and thawing can lead to peptide aggregation and loss of function. |
| Working Solutions | Prepare fresh from a frozen stock aliquot for each experiment. | Ensures consistent peptide concentration and activity. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity (e.g., poor platelet aggregation) | 1. Improper storage of lyophilized or reconstituted peptide. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration. 4. Degraded peptide due to contamination. 5. Issues with the experimental system (e.g., unhealthy cells, low platelet count). | 1. Review storage conditions; use a fresh vial if in doubt. 2. Use a fresh aliquot for each experiment. 3. Verify calculations and dilution steps. 4. Use sterile techniques for reconstitution and handling. 5. Check the viability and responsiveness of your cells or platelets with a known positive control. |
| Inconsistent or variable results between experiments | 1. Inconsistent peptide concentration due to improper mixing or aliquoting. 2. Degradation of the stock solution over time. 3. Variability in the biological samples (e.g., donor-to-donor differences in platelets). 4. Pipetting errors. | 1. Ensure the stock solution is homogenous before aliquoting. 2. Use a new stock solution prepared from a fresh vial of lyophilized peptide. 3. Normalize responses to a positive control and consider pooling samples if appropriate. 4. Calibrate pipettes and use proper pipetting techniques. |
| Precipitation of the peptide in aqueous solution | 1. The peptide has limited solubility in the chosen aqueous buffer. 2. The final concentration is too high. 3. The pH of the buffer is at the isoelectric point of the peptide. | 1. Try a different buffer or add a small amount of an organic solvent like DMSO (ensure final concentration is compatible with your assay). 2. Prepare a more dilute working solution. 3. Adjust the pH of the buffer. |
Experimental Protocols
Detailed Protocol for this compound-Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation in response to this compound.
Materials:
-
This compound
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostaglandin E1 (PGE1)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in Tyrode's buffer to achieve the desired final concentrations (e.g., 1-10 µM).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a stir bar in an aggregometer cuvette and add 450 µL of PRP.
-
Place the cuvette in the aggregometer and allow it to equilibrate for 2 minutes at 37°C with stirring (1200 rpm).
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation level with a PPP sample.
-
Add 50 µL of the this compound working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
Detailed Protocol for Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in a cell line expressing PAR-1 (e.g., HEK293 cells) in response to this compound.
Materials:
-
PAR-1 expressing cells (e.g., HEK293-PAR1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the PAR-1 expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS (with probenecid, if used) to each well.
-
-
Calcium Measurement:
-
Prepare a 2X working solution of this compound in HBSS.
-
Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Use the plate reader's injector to add 100 µL of the 2X this compound working solution to each well.
-
Immediately begin recording the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.
-
Signaling Pathways and Experimental Workflows
This compound (PAR-1) Signaling Pathway
This compound activates PAR-1, a G-protein coupled receptor (GPCR), which primarily couples to Gαq and Gα12/13. This initiates a cascade of intracellular signaling events leading to cellular responses like platelet aggregation.
Caption: PAR-1 signaling cascade initiated by this compound.
Experimental Workflow for Platelet Aggregation Assay
The following diagram illustrates the key steps involved in performing a platelet aggregation assay with this compound.
Caption: Workflow for this compound-induced platelet aggregation.
Logical Relationship for Troubleshooting Low Activity
This diagram outlines a logical approach to troubleshooting experiments where this compound shows low or no activity.
Caption: Troubleshooting logic for low this compound activity.
References
Technical Support Center: TRAP-5 Amide Efficacy in Experiments
Welcome to the technical support center for TRAP-5 amide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this selective Protease-Activated Receptor 1 (PAR1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the tethered ligand sequence that is unmasked when thrombin cleaves the N-terminus of PAR1, thereby activating the receptor and initiating downstream signaling cascades.[3] In platelets, this activation is a key event in hemostasis and thrombosis.[4]
Q2: What are the key signaling pathways activated by this compound in human platelets?
A2: this compound-induced PAR1 activation in human platelets triggers a multi-faceted signaling cascade involving several heterotrimeric G proteins:
-
Gαq: Activates phospholipase Cβ (PLCβ), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for granule secretion and platelet aggregation.[5]
-
Gα12/G13: Couple to Rho guanine nucleotide exchange factors (RhoGEFs), activating the small GTPase RhoA. This pathway is primarily responsible for the initial platelet shape change.
-
Gαi/o: Inhibits adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels, which lowers the threshold for platelet activation. PAR1 can also activate phosphoinositide-3 kinase (PI3K) through Gβγ subunits, a pathway important for integrin αIIbβ3 activation and sustained aggregation.
Q3: How should this compound be stored and prepared for experiments?
A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it is recommended to reconstitute the peptide in a suitable solvent, such as sterile water or a buffer appropriate for your assay, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or below. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent or No Platelet Aggregation Response
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure proper storage of the lyophilized powder and reconstituted stock solutions at -20°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a peptide quantification method. Perform a dose-response curve to determine the optimal concentration for your specific platelet preparation and donor. |
| Platelet Preparation Issues | Platelet function is highly sensitive to preparation methods. Ensure minimal activation during the collection and processing of blood. Use appropriate anticoagulants (3.2% sodium citrate is common). Maintain samples at room temperature, as cooling can activate platelets. Platelet aggregation assays should ideally be performed within 3-4 hours of blood collection. |
| Donor Variability | Platelet reactivity can vary significantly between individuals. It is advisable to use platelets from multiple healthy donors who have not taken antiplatelet medications (e.g., aspirin, clopidogrel) for at least 10 days. |
| Presence of Inhibitors | Certain medications or substances in the donor's system can inhibit platelet function. Screen donors for the use of NSAIDs, anticoagulants, and other drugs that may interfere with platelet signaling. Direct oral anticoagulants like rivaroxaban and apixaban have been shown to reduce TRAP-induced platelet aggregation. |
| Instrument Malfunction | Ensure the aggregometer or flow cytometer is properly calibrated and maintained. For light transmission aggregometry, set the 0% and 100% aggregation levels correctly using platelet-rich plasma (PRP) and platelet-poor plasma (PPP), respectively. |
Issue 2: High Background Signal or Spontaneous Platelet Activation
| Potential Cause | Troubleshooting Steps |
| Pre-activated Platelets | This can be caused by suboptimal blood collection or processing techniques. Minimize turbulence during blood draw and handling. Ensure all tubes and tips are clean and appropriate for platelet work. Always include a resting (unstimulated) platelet control to assess the baseline activation state. |
| Contaminated Reagents | Use high-purity, sterile reagents and buffers. Bacterial contamination can lead to platelet activation. |
| Inappropriate Anticoagulant | While citrate is standard, some studies have shown that different anticoagulants can have varying effects on platelet activation. Ensure the chosen anticoagulant is appropriate for your specific assay. |
| Mechanical Stress | Excessive vortexing or vigorous pipetting can activate platelets. Handle platelet suspensions gently. |
Quantitative Data Summary
The following table summarizes typical effective concentrations of this compound (or the closely related TRAP-6) in human platelet studies. Note that EC50 values can vary depending on the specific experimental conditions, donor platelets, and assay used.
| Parameter | Agonist | Assay Type | Typical EC50 / Concentration Range | Reference |
| Platelet Aggregation | This compound (SFLLR-NH2) | Light Transmission Aggregometry | 1 - 10 µM | |
| P-selectin Expression | This compound (SFLLR-NH2) | Flow Cytometry | 1 - 20 µM | |
| Calcium Mobilization | This compound (SFLLR-NH2) | Fura-2 AM Fluorescence | 10 - 100 µM | |
| Platelet Aggregation | TRAP-6 | Light Transmission Aggregometry | ~1 µM |
Experimental Protocols
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing this compound-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
- Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.
- Carefully transfer the upper PRP layer to a new tube.
- To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Aggregation Assay:
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
- Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.
- Pre-warm the cuvette to 37°C for at least 2 minutes.
- Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP in the aggregometer.
- Add a small volume (e.g., 50 µL) of the this compound solution (at various concentrations) or vehicle control to the cuvette to initiate aggregation.
- Record the change in light transmission for 5-10 minutes or until a stable plateau is reached.
3. Data Analysis:
- The primary endpoint is the maximum percentage of platelet aggregation.
- Calculate the percentage inhibition of aggregation for any test compounds relative to the vehicle control.
- For dose-response curves, plot the maximum aggregation against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Analysis of Platelet Activation by Flow Cytometry
This protocol outlines the measurement of P-selectin expression, a marker of platelet alpha-granule secretion and activation.
1. Platelet Preparation:
- Prepare PRP as described in the LTA protocol. Alternatively, whole blood can be used with a higher dilution factor.
- For a typical assay, dilute PRP or whole blood in a suitable buffer (e.g., modified Tyrode's or HEPES-buffered saline).
2. Platelet Stimulation and Staining:
- To 100 µL of the diluted platelet suspension, add this compound at the desired final concentration. Include a vehicle control (resting platelets).
- Immediately add a fluorescently-labeled antibody against P-selectin (CD62P) and an antibody against a general platelet marker like CD41.
- Incubate for 20-30 minutes at room temperature in the dark.
- Stop the reaction by adding 2 mL of a wash buffer (e.g., PBS with 1% FBS) or by fixation with a low concentration of paraformaldehyde (e.g., 1%).
3. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on the platelet population based on their forward and side scatter characteristics or by positive staining for the platelet-specific marker (CD41).
- Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin staining within the platelet gate.
Visualizations
Caption: this compound signaling pathway in platelets.
Caption: Experimental workflow for LTA.
Caption: Troubleshooting logic for aggregation issues.
References
- 1. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calcium in Platelet Activation: Novel Insights and Pharmacological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunostep.com [immunostep.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Overcoming challenges in reproducing TRAP-5 amide results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the reproducibility of TRAP-5 amide experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pentapeptide (Ser-Phe-Leu-Leu-Arg-NH2) that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3] It mimics the action of thrombin by binding to and activating PAR1, initiating downstream signaling cascades.[1] This activation occurs independently of receptor cleavage, which is the natural mechanism of activation by proteases like thrombin.[4]
Q2: What are the common applications of this compound in research?
This compound is widely used to study PAR1-mediated cellular processes. Common applications include in vitro platelet aggregation assays, calcium mobilization studies, and investigation of PAR1 signaling in various cell types such as endothelial cells, neurons, and cardiomyocytes.
Q3: What does the term "biased agonism" mean in the context of this compound and PAR1?
Biased agonism refers to the ability of different agonists, including this compound, to stabilize distinct conformations of the PAR1 receptor. This can lead to the preferential activation of specific downstream signaling pathways over others. For example, PAR1 can signal through G-protein pathways (Gαq, Gα12/13) or through β-arrestin pathways, and the balance of this signaling can be influenced by the activating agonist, leading to different cellular responses. This phenomenon is a critical consideration for experimental reproducibility.
Q4: How should this compound be stored and handled?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it should be reconstituted in a suitable solvent, such as sterile water or a buffer solution. To ensure consistency, it is recommended to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Platelet Aggregation Response
-
Question: I am not observing the expected level of platelet aggregation after applying this compound. What could be the cause?
-
Answer: Several factors can contribute to a diminished platelet aggregation response. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
Confirm the correct concentration and proper reconstitution of the this compound.
-
Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Platelet Viability and Preparation:
-
Verify that the platelet-rich plasma (PRP) was prepared correctly and used within the recommended timeframe (typically within 3-4 hours of blood collection).
-
Ensure that the blood collection and PRP preparation were performed with minimal trauma to the platelets to avoid premature activation.
-
Check the platelet count in the PRP; low platelet counts can lead to reduced aggregation.
-
-
Experimental Conditions:
-
Confirm that the aggregation assay is being performed at 37°C with appropriate stirring (e.g., 1200 rpm).
-
Ensure the presence of an adequate fibrinogen concentration, as it is essential for platelet aggregation.
-
Be aware of potential interfering substances from the donor, such as medications (aspirin, NSAIDs, clopidogrel) or dietary factors (high-fat meals, caffeine, garlic) that can inhibit platelet function.
-
-
Issue 2: High Variability in Calcium Signaling Results
-
Question: My calcium imaging experiments with this compound are showing high variability between cells and experiments. How can I improve consistency?
-
Answer: Variability in calcium signaling is a common challenge. Here are some potential causes and solutions:
-
Cell Health and Culture Conditions:
-
Ensure cells are healthy, within a consistent passage number, and not overly confluent, as these factors can alter receptor expression and signaling capacity.
-
Use a consistent cell plating density for each experiment.
-
-
Dye Loading and Imaging:
-
Optimize the concentration of the calcium indicator dye (e.g., Fura-2 AM) and the loading time to ensure consistent and adequate dye uptake without causing cellular stress.
-
Maintain a constant temperature and buffer composition during the imaging experiment.
-
-
Receptor Desensitization:
-
PAR1 can undergo rapid desensitization upon prolonged exposure to an agonist. Ensure that your experimental design accounts for this, for example, by applying the this compound for a defined period and measuring the peak response.
-
-
Troubleshooting Workflow Diagram
Quantitative Data Summary
The following tables provide expected quantitative data for common experiments involving PAR1 agonists. Note that specific values can vary depending on the experimental setup, cell type, and reagent sources.
Table 1: Platelet Aggregation with PAR1 Agonists
| Agonist | Typical Concentration | Expected Max. Aggregation (%) | Notes |
| TRAP-5/TRAP-6 | 5 - 32 µM | 50 - 90% | Response can be lower in the presence of certain anticoagulants or anti-platelet agents. |
| Thrombin | 0.5 - 1 U/mL | > 80% | A potent physiological agonist, often used as a positive control. |
| ADP | 5 - 20 µM | 60 - 80% | Activates P2Y1 and P2Y12 receptors. |
| Collagen | 2 - 5 µg/mL | > 70% | Activates GPVI and α2β1 integrin. |
Table 2: Calcium Mobilization in Response to this compound
| Cell Type | This compound Conc. | Typical Response (e.g., Fura-2 340/380 ratio change) | Time to Peak |
| Human Platelets | 10 µM | 2- to 4-fold increase | 30 - 60 seconds |
| Endothelial Cells (e.g., HUVECs) | 1 - 20 µM | 1.5- to 3-fold increase | 45 - 90 seconds |
| Neuronal Cells | 5 - 50 µM | Varies significantly with cell line | 60 - 120 seconds |
Experimental Protocols
Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into a tube containing 3.2% trisodium citrate anticoagulant (9 parts blood to 1 part citrate). Mix gently by inversion.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with no brake. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to pellet the remaining cells. Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Aggregometer Setup: Set the aggregometer to 37°C. Use the PPP to set the 100% transmission baseline and the PRP for the 0% transmission baseline.
-
Aggregation Assay:
-
Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for at least 2 minutes.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmission for at least 5-10 minutes to observe the full aggregation curve.
-
Protocol 2: Calcium Imaging with Fura-2 AM
-
Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 2-5 µM) and a dispersing agent like Pluronic F-127.
-
Remove the culture medium from the cells and wash gently with the loading buffer without the dye.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells 2-3 times with the loading buffer to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and capture the emission at ~510 nm.
-
Establish a stable baseline reading for a few minutes.
-
Add this compound to the dish and record the changes in the 340/380 fluorescence ratio over time.
-
Signaling Pathway and Workflow Diagrams
PAR1 Signaling Pathways
References
Validation & Comparative
A Comparative Guide to Platelet Activation: TRAP-5 Amide versus Thrombin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key agonists used in platelet activation studies: Thrombin Receptor Activating Peptide 5 (TRAP-5) amide and thrombin. Understanding the distinct mechanisms and effects of these agents is crucial for designing and interpreting in vitro platelet function assays. This document outlines their mechanisms of action, presents comparative experimental data, details relevant laboratory protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction: Two Activators of a Critical Physiological Process
Platelet activation is a fundamental process in hemostasis and thrombosis. In research and clinical settings, various agonists are employed to induce and study this process. Thrombin, a serine protease, is the most potent physiological activator of platelets.[1] It plays a central role in the coagulation cascade by converting fibrinogen to fibrin and by activating platelets through Protease-Activated Receptors (PARs).[2]
TRAP-5 amide is a synthetic pentapeptide (H-Ser-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist of PAR1, one of the primary thrombin receptors on human platelets.[1][3] Unlike thrombin, which enzymatically cleaves the N-terminus of the receptor to expose a tethered ligand, this compound mimics this ligand to directly activate the receptor without proteolysis. This difference in activation mechanism leads to distinct downstream signaling and platelet responses.
Mechanism of Action and Signaling Pathways
Both thrombin and this compound initiate platelet activation through G-protein coupled receptors, primarily PAR1 and PAR4 on human platelets.
Thrombin activates platelets through a dual-receptor mechanism involving both high-affinity PAR1 and low-affinity PAR4.[4] At low concentrations, thrombin preferentially cleaves and activates PAR1, leading to rapid and transient signaling. At higher concentrations, thrombin also cleaves PAR4, resulting in a more sustained and robust platelet activation response. Thrombin's interaction with the platelet surface is further stabilized by its binding to the glycoprotein Ibα (GPIbα) component of the GPIb-IX-V complex, which enhances its proteolytic efficiency towards PARs.
This compound , on the other hand, directly binds to and activates PAR1, mimicking the action of the tethered ligand. This activation bypasses the need for enzymatic cleavage and the involvement of other thrombin-binding sites like GPIbα. Consequently, the signaling initiated by this compound is predominantly mediated by PAR1.
The activation of PAR1 and PAR4 triggers downstream signaling cascades through the coupling to heterotrimeric G-proteins, including Gq, G12/13, and Gi. These pathways ultimately lead to:
-
Increased intracellular calcium concentration ([Ca2+]i): Gq activation stimulates phospholipase Cβ (PLCβ), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of Ca2+ from the dense tubular system, leading to a rapid increase in cytosolic calcium levels.
-
Granule Secretion: Elevated [Ca2+]i and DAG-mediated activation of protein kinase C (PKC) trigger the release of alpha and dense granules. Dense granules release ADP and serotonin, which act as secondary agonists to amplify platelet activation. Alpha granules release adhesive proteins like P-selectin and fibrinogen.
-
Integrin αIIbβ3 Activation: Inside-out signaling pathways, involving the Rap1 GTPase, lead to a conformational change in the integrin αIIbβ3, enabling it to bind fibrinogen and mediate platelet aggregation.
Below are diagrams illustrating the signaling pathways for both thrombin and this compound.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-like transcript 1: a more sensitive marker of platelet activation than P-selectin in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TRAP-5 Amide and TRAP-6 for PAR-1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common peptide agonists for Protease-Activated Receptor 1 (PAR-1): TRAP-5 amide (SFLLR-NH2) and TRAP-6 (SFLLRN). This document outlines their relative potencies, underlying signaling mechanisms, and the experimental protocols used to characterize their activity, offering a comprehensive resource for researchers investigating PAR-1 signaling in thrombosis, inflammation, and cancer.
Introduction to PAR-1 and its Peptide Agonists
Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis. It is uniquely activated by the proteolytic cleavage of its N-terminal domain by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.
Synthetic peptides that mimic this tethered ligand sequence can also activate PAR-1, serving as valuable tools for studying its function. Among these are Thrombin Receptor Activating Peptides (TRAPs). This guide focuses on two of the most frequently used TRAPs:
-
This compound (SFLLR-NH2): A pentapeptide corresponding to the first five amino acids of the tethered ligand, with a C-terminal amide.
-
TRAP-6 (SFLLRN): A hexapeptide representing the complete six-amino-acid tethered ligand sequence.
Understanding the differences in their efficacy and the experimental methods to evaluate them is crucial for the accurate interpretation of research findings.
Quantitative Comparison of Agonist Potency
The potency of this compound and TRAP-6 in activating PAR-1 can be quantified by their half-maximal effective concentration (EC50) in various functional assays, such as platelet aggregation and calcium mobilization.
| Agonist | Peptide Sequence | Molecular Weight ( g/mol ) | EC50 (Platelet Aggregation) |
| This compound | H-Ser-Phe-Leu-Leu-Arg-NH2 | 633.79[1] | ~24 µM[2] |
| TRAP-6 | H-Ser-Phe-Leu-Leu-Arg-Asn-OH | 748.88 | 3-10 µM[3] |
As the data indicates, TRAP-6 is generally more potent than this compound in inducing platelet aggregation, exhibiting a lower EC50 value. The C-terminal asparagine in TRAP-6 appears to contribute significantly to its higher affinity and efficacy at the PAR-1 receptor.
PAR-1 Signaling Pathways
Activation of PAR-1 by either its natural tethered ligand or synthetic agonists like this compound and TRAP-6 initiates signaling through multiple G protein pathways, primarily Gq/11 and G12/13.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
SFLLRN vs TRAP-5 amide for in vitro research
An In-Depth Comparison for In Vitro Research: SFLLRN vs. TRAP-5 Amide
For researchers in cell biology, pharmacology, and hematology, the activation of Protease-Activated Receptor 1 (PAR1) is a key event in cellular signaling, particularly in platelet activation and vascular responses. Synthetic peptides that mimic the receptor's natural activation mechanism are invaluable tools. This guide provides an objective comparison between two widely used PAR1 agonist peptides: SFLLRN-NH2 (TRAP-6) and this compound (SFLLR-NH2), supported by experimental data and detailed protocols.
Introduction to PAR1 Agonist Peptides
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) uniquely activated by proteolytic cleavage. The serine protease thrombin cleaves the N-terminal domain of PAR1, unmasking a new N-terminus that begins with the sequence SFLLRN. This new terminus acts as a "tethered ligand," binding intramolecularly to the receptor to initiate signaling.[1][2][3]
Synthetic Thrombin Receptor Activating Peptides (TRAPs) are designed to mimic this tethered ligand, allowing for direct activation of PAR1 without the need for enzymatic cleavage.[2][4] This provides a controlled method for studying PAR1-mediated pathways.
-
SFLLRN-NH2 (TRAP-6 Amide): A hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn-NH2) that corresponds to the first six amino acids of the human PAR1 tethered ligand.
-
This compound (SFLLR-NH2): A pentapeptide (Ser-Phe-Leu-Leu-Arg-NH2) representing the minimum essential agonist sequence required for receptor activation.
Mechanism of Action and Signaling Pathway
Both SFLLRN and this compound act as full agonists of PAR1. Upon binding to the receptor, they induce a conformational change that activates heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, such as platelet aggregation, secretion, and changes in cell morphology.
Performance Comparison: Quantitative Data
The primary application for these peptides in vitro is to stimulate PAR1-mediated cellular events. Platelet aggregation and intracellular calcium mobilization are the most common assays used to quantify their potency. While both peptides are effective, their potencies can differ.
| Parameter | SFLLRN-NH2 (TRAP-6) | This compound (SFLLR-NH2) | Key Observations |
| Platelet Aggregation (EC50) | ~0.15 - 5 µM | ~50 µM | SFLLRN (TRAP-6) is generally more potent in inducing platelet aggregation than the shorter TRAP-5. Potency can vary depending on the species and experimental conditions. |
| Calcium Mobilization | Lower maximum Ca2+ rise compared to thrombin | Lower maximum Ca2+ rise compared to thrombin | Both peptides induce a rise in intracellular calcium, but the response may be less sustained and of a lower magnitude compared to the natural ligand, thrombin. |
| Procoagulant Activity | Strong stimulation of procoagulant activity | Induces procoagulant activity | Activation of PAR1 by SFLLRN leads to a significant increase in platelet procoagulant activity, supporting blood clotting. |
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Baseline Calibration: Place an aliquot of PRP into a cuvette with a stir bar in the aggregometer. Calibrate the instrument to 0% aggregation with PRP and 100% aggregation with PPP.
-
Agonist Stimulation: Add a specific concentration of SFLLRN or this compound to the PRP cuvette.
-
Data Recording: Record the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation. The results are typically expressed as the maximum percentage of aggregation.
Intracellular Calcium Mobilization Assay
This assay uses fluorescent calcium indicators to measure changes in intracellular Ca2+ concentration following receptor activation.
Methodology:
-
Cell Culture: Seed cells expressing PAR1 (e.g., platelets, endothelial cells, or a PAR1-transfected cell line like CHO cells) into a 96-well black-wall, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (to prevent dye leakage).
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-20 minute incubation at room temperature to allow for de-esterification of the dye.
-
Assay: Place the plate into a fluorescence microplate reader equipped with injectors.
-
Measurement: Record a baseline fluorescence reading for several seconds. Then, inject the desired concentration of SFLLRN or this compound into the wells and immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
Conclusion: Which Peptide to Choose?
The choice between SFLLRN and this compound depends on the specific goals of the in vitro research.
-
Choose SFLLRN (TRAP-6 Amide) for Maximum Potency: Experimental data suggests that SFLLRN is generally more potent than this compound. If the goal is to elicit a strong and robust PAR1 activation, such as achieving maximal platelet aggregation with a lower concentration, SFLLRN is the superior choice.
-
Choose this compound for Studying Minimal Requirements: this compound represents the core sequence required for PAR1 agonism. It is a valuable tool for structure-activity relationship (SAR) studies or when investigating the minimal structural determinants for receptor activation.
Both peptides are specific and effective tools for probing PAR1 function in a controlled, thrombin-independent manner. Researchers should consider the relative potencies and the specific questions being addressed when selecting the appropriate agonist for their in vitro experiments.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protease-activated receptor-1 can mediate responses to SFLLRN in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of TRAP-5 Amide for Protease-Activated Receptor 1 (PAR-1)
A Comparative Guide for Researchers
For scientists and drug development professionals investigating the intricate signaling pathways of Protease-Activated Receptors (PARs), the specificity of pharmacological tools is paramount. TRAP-5 amide (Sequence: H-Ser-Phe-Leu-Leu-Arg-NH2; also known as SFLLR-NH2) is a widely utilized synthetic peptide agonist for PAR-1. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols to aid in the validation of its specificity for PAR-1.
Unveiling the Potency and Specificity of PAR-1 Agonists
The activation of PAR-1, a G protein-coupled receptor (GPCR), by its endogenous agonist thrombin, plays a critical role in thrombosis, inflammation, and cellular signaling. Synthetic agonists like this compound mimic the action of the tethered ligand exposed after thrombin cleavage of the receptor's N-terminus. Validating the specificity of such tools is crucial to ensure that observed biological effects are indeed mediated by PAR-1 and not by off-target interactions with other receptors, particularly the closely related PAR-2, PAR-3, and PAR-4.
Comparative Activity of PAR-1 Agonists
The following table summarizes the potency of this compound and a common alternative, TFLLR-NH2, in functional assays. Thrombin, the natural agonist, is included for reference.
| Agonist | Assay Type | Cell/Tissue Type | EC50 Value | Citation |
| This compound (SFLLRN-NH2) | Platelet Aggregation | Human Platelets | ~5 µM | [1] |
| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | 1.9 µM | [2][3][4] |
| Thrombin | Platelet Aggregation | Human Platelets | ~100 pM | [1] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates higher potency.
Experimental evidence strongly suggests the specificity of the SFLLR-NH2 sequence for PAR-1. In studies on guinea-pig lower esophageal sphincter strips, both SFLLRN-NH2 and TFLLR-NH2 induced concentration-dependent relaxation, a characteristic PAR-1 mediated response. In contrast, various PAR-4 specific agonist peptides (GYPGKF-NH2, GYPGQV-NH2, and AYPGKF-NH2) elicited no response in the same tissue, indicating a lack of cross-reactivity. Furthermore, a control peptide with a scrambled sequence, FSLLR-NH2, also failed to induce a response, highlighting the importance of the N-terminal serine residue for PAR-1 activation.
Experimental Protocols for Specificity Validation
To assist researchers in independently verifying the specificity of this compound, detailed protocols for key functional assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling, which is a primary pathway for PAR-1.
Objective: To determine the EC50 of this compound in inducing calcium mobilization in PAR-1 expressing cells and to assess its activity on cells expressing other PAR subtypes.
Materials:
-
HEK293 cells stably expressing human PAR-1 (or other PAR subtypes for specificity testing).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and other test compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Protocol:
-
Cell Culture: Seed PAR-expressing HEK293 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 1 hour at 37°C.
-
After incubation, wash the cells twice with HBSS, leaving 100 µL of HBSS in each well.
-
-
Assay Performance:
-
Prepare serial dilutions of this compound and control compounds in HBSS at 5x the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a set period.
-
Using the automated injector, add 25 µL of the agonist solution to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Platelet Aggregation Assay
This assay directly measures a key physiological response to PAR-1 activation in its native cellular environment.
Objective: To determine the EC50 of this compound in inducing platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound and other agonist solutions.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
Protocol:
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count of the PRP with PPP if necessary.
-
Pipette PRP into an aggregometer cuvette with a stir bar.
-
Use PPP as a blank to set 100% aggregation.
-
Use unstimulated PRP to set 0% aggregation.
-
-
Measurement:
-
Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.
-
Establish a stable baseline reading.
-
Add the desired concentration of this compound or other agonist to the cuvette.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the 0% and 100% controls.
-
Generate a dose-response curve by plotting the percentage of aggregation against the agonist concentration to determine the EC50.
-
Radioligand Binding Assay
This assay provides a direct measure of the affinity of this compound for the PAR-1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for PAR-1.
Materials:
-
Cell membranes prepared from cells overexpressing PAR-1.
-
Radiolabeled PAR-1 antagonist (e.g., [3H]-SCH79797).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled PAR-1 antagonist).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Framework
To further clarify the experimental logic and signaling pathways involved, the following diagrams are provided.
Caption: PAR-1 signaling pathway activated by this compound.
Caption: Experimental workflow for validating agonist specificity.
Conclusion
The available data strongly supports this compound as a potent and selective agonist for PAR-1. Its ability to induce PAR-1-mediated responses at micromolar concentrations, coupled with a lack of activity at other PAR subtypes, makes it a valuable tool for dissecting the physiological and pathological roles of PAR-1. By employing the detailed experimental protocols outlined in this guide, researchers can confidently validate the specificity of this compound in their specific experimental systems, ensuring the reliability and accuracy of their findings. This rigorous approach to tool compound validation is essential for advancing our understanding of PAR-1 signaling and for the development of novel therapeutics targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of TRAP-5 Amide with PAR Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of synthetic ligands is paramount for accurate experimental design and therapeutic development. This guide provides an objective comparison of the cross-reactivity of TRAP-5 amide, a Protease-Activated Receptor 1 (PAR1) agonist, with other members of the PAR family: PAR2, PAR3, and PAR4. The information presented is supported by experimental data to delineate the selectivity profile of this widely used research tool.
This compound is a synthetic peptide that mimics the tethered ligand sequence exposed after thrombin cleavage of PAR1, allowing for receptor activation independent of the protease.[1][2] While it is a potent activator of PAR1, its potential for off-target effects on other PAR family members necessitates a thorough evaluation of its cross-reactivity. This guide summarizes key findings on the interaction of PAR1-activating peptides with PAR2, PAR3, and PAR4, presenting quantitative data, experimental methodologies, and visual aids to clarify these interactions.
Comparative Analysis of Receptor Activation
Experimental evidence indicates that while this compound and similar PAR1-activating peptides (APs) are highly selective for PAR1, some level of cross-reactivity with PAR2 has been observed. In contrast, these peptides generally do not activate PAR4. The role of PAR3 as a co-receptor complicates direct activation studies with synthetic peptides.
| Activator | Target Receptor | Effect on Other PARs | Reference Assay |
| This compound / SFLLRN-NH₂ | PAR1 | PAR2: Can elicit responses, though often with different potency and signaling outcomes compared to canonical PAR2 agonists.[3] PAR3: Primarily functions as a co-receptor for thrombin-mediated PAR1 and PAR4 activation; not directly activated by TRAP peptides.[4] PAR4: No significant activation observed.[5] | Calcium Mobilization, Platelet Aggregation |
| SLIGRL-NH₂ | PAR2 | PAR1: Does not typically activate PAR1. | Calcium Mobilization, Hemodynamic Response |
| GYPGKF-NH₂ / GYPGQV-NH₂ | PAR4 | PAR1 & PAR2: No cross-reactivity observed. | Calcium Mobilization, Platelet Aggregation |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the canonical PAR1 signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.
References
- 1. goat-anti-rabbit.com [goat-anti-rabbit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand cross-reactivity within the protease-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRAP-5 Amide and Other Synthetic PAR-1 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of TRAP-5 amide and other synthetic Protease-Activated Receptor-1 (PAR-1) agonists, supported by experimental data. This document delves into their efficacy in key cellular assays, outlines detailed experimental methodologies, and illustrates the intricate signaling pathways they trigger.
Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis. Its activation by proteases like thrombin exposes a tethered ligand that initiates downstream signaling. Synthetic PAR-1 agonists, which mimic this tethered ligand, are invaluable tools for studying PAR-1 function and for the development of novel therapeutics. Among these, this compound (SFLLR-NH2) is a widely used peptide agonist. This guide provides a comparative analysis of this compound with other prominent synthetic PAR-1 agonists, focusing on their performance in platelet aggregation and calcium mobilization assays.
Comparative Performance of Synthetic PAR-1 Agonists
The potency and efficacy of synthetic PAR-1 agonists can vary depending on their amino acid sequence and the experimental system. The following tables summarize quantitative data from various studies, providing a comparative overview of their activity.
Platelet Aggregation
Platelet aggregation is a key functional readout of PAR-1 activation. The half-maximal effective concentration (EC50) is a measure of the agonist's potency, with a lower EC50 value indicating higher potency.
| Agonist | Sequence | EC50 (µM) | Organism/Cell Type | Reference |
| This compound | SFLLR-NH2 | Not explicitly found in direct comparison | Human Platelets | [1] |
| TRAP-6 | SFLLRN-NH2 | Not explicitly found in direct comparison | Human Platelets | [1] |
| TFLLR-NH2 | TFLLR-NH2 | Not explicitly found in direct comparison | Human Platelets | |
| Thrombin | N/A | ~0.0003 | Human Platelets | [2] |
| PAR1AP | TFLLR-NH2 | 3.9 | Human Platelets | [2] |
| TRAP | SFLLRNPNDKYEPF-NH2 | 24 | Human Platelets | [2] |
Intracellular Calcium Mobilization
Activation of PAR-1 typically leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in cellular signaling.
| Agonist | Sequence | EC50 (µM) | Organism/Cell Type | Reference |
| TFLLR-NH2 | TFLLR-NH2 | 1.9 | Rat Dorsal Root Ganglion Neurons | |
| Thrombin | N/A | 24 µg/ml | Rat Dorsal Root Ganglion Neurons | |
| PAR1-AP (unspecified) | N/A | 6.58 ± 0.04 | MEG-01 cells |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two key assays used to characterize PAR-1 agonists.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
Use a 19-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To prepare platelet-rich plasma (PRP), centrifuge the whole blood at 200 x g for 15 minutes at room temperature.
-
To prepare platelet-poor plasma (PPP), centrifuge the remaining blood at 2000 x g for 10 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer.
-
Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Add the PAR-1 agonist of interest at various concentrations to the PRP while stirring at 1200 rpm.
-
Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.
-
The EC50 value can be determined by plotting the maximum aggregation response against the logarithm of the agonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium levels upon receptor activation using a fluorescent calcium indicator.
1. Cell Culture and Dye Loading:
-
Culture cells expressing PAR-1 (e.g., endothelial cells, specific cell lines) in a 96-well black-walled, clear-bottom plate until confluent.
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 45-60 minutes.
-
After incubation, wash the cells to remove excess dye.
2. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record the baseline fluorescence for a short period.
-
Inject the PAR-1 agonist at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
The peak fluorescence response is used to determine the EC50 value by plotting the response against the logarithm of the agonist concentration.
PAR-1 Signaling Pathways
Upon activation by an agonist, PAR-1 undergoes a conformational change that allows it to couple to intracellular signaling molecules, primarily heterotrimeric G-proteins and β-arrestins. These interactions initiate distinct downstream signaling cascades.
G-Protein Dependent Signaling
PAR-1 can couple to multiple G-protein subtypes, including Gαq, Gα12/13, and Gαi, leading to the activation of various downstream effectors.
Caption: PAR-1 G-protein dependent signaling pathways.
β-Arrestin Dependent Signaling
In addition to G-protein coupling, agonist-bound PAR-1 can be phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as scaffolds for various signaling proteins, initiating G-protein-independent signaling cascades.
References
A Comparative Analysis of TRAP-5 Amide and Endogenous Thrombin Efficacy in PAR1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic peptide TRAP-5 amide and the endogenous protease thrombin in the activation of Protease-Activated Receptor 1 (PAR1), a key player in thrombosis and hemostasis. This analysis is supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to PAR1 Activation
Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that is uniquely activated through proteolytic cleavage of its extracellular N-terminus.[1] Endogenous thrombin, a serine protease, is the primary physiological activator of PAR1. It cleaves the receptor to unmask a new N-terminal sequence, which then acts as a "tethered ligand" to activate the receptor intramolecularly.[1] In contrast, this compound (Ser-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that functions as a PAR1 agonist by mimicking this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[2] While both agents activate PAR1, their mechanisms of activation and resulting potencies differ significantly.
Quantitative Comparison of Efficacy
Experimental evidence consistently demonstrates that endogenous thrombin is a significantly more potent activator of platelet aggregation through PAR1 than synthetic TRAP peptides.[3] The half-maximal effective concentration (EC50) for thrombin is in the nanomolar range, whereas for TRAP peptides, it is in the micromolar range, indicating a much lower concentration of thrombin is required to achieve the same level of platelet activation.[3]
| Agonist | EC50 for Platelet Aggregation | Reference |
| Endogenous Thrombin | 0.29 nM ± 0.00 | |
| TRAP (SFLLRNPNDKYEPF-amide) | 24 µM ± 1.7 |
Note: The TRAP peptide in the table is a longer version, but the principle of significantly lower potency compared to thrombin is consistent across different TRAP sequences, including this compound. The lower potency of soluble TRAP peptides is attributed to the difference between a freely diffusing ligand and the high local concentration of the tethered ligand generated by thrombin cleavage.
Signaling Pathways
Both thrombin and this compound activate PAR1, leading to the engagement of multiple downstream G-protein signaling pathways, including Gαq, Gαi, and Gα12/13. These pathways, in turn, initiate a cascade of intracellular events culminating in platelet activation, shape change, and aggregation.
Caption: PAR1 signaling cascade initiated by thrombin or this compound.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for assessing platelet aggregation in response to agonists like thrombin and this compound.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature without the brake.
-
Carefully aspirate the upper platelet-rich layer (PRP).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes at room temperature.
2. Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C with stirring.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with a corresponding volume of PPP.
-
Initiate aggregation by adding a small volume of the agonist (thrombin or this compound) at the desired concentration.
-
Record the change in light transmission over a set period (e.g., 5-10 minutes) or until a stable plateau is reached.
3. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
For dose-response curves, test a range of agonist concentrations to calculate the EC50 value.
References
- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRAP-5 Amide as a Tool for Studying Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRAP-5 amide with other established tools for studying thrombosis. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for validating and utilizing this compound in thrombosis research.
Introduction to this compound
This compound, with the sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on platelets and other cells involved in hemostasis and thrombosis.[1][2] By mimicking the action of thrombin in cleaving and activating PAR-1, this compound provides a controlled and specific tool to induce platelet activation and study the downstream signaling events that lead to thrombus formation. This specificity makes it a valuable reagent for dissecting the molecular mechanisms of thrombosis without the pleiotropic effects of thrombin.
Performance Comparison with Alternatives
The efficacy of this compound as a pro-thrombotic tool is best understood in comparison to other commonly used agonists. This section provides a quantitative and qualitative comparison with thrombin, collagen, and adenosine diphosphate (ADP).
Quantitative Data Summary
The following table summarizes the potency of various PAR-1 activating peptides and thrombin in inducing platelet aggregation, as measured by their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.
| Agonist | Agonist Type | Target Receptor(s) | EC50 for Platelet Aggregation (Human Platelets) | Reference |
| Thrombin | Serine Protease | PAR-1, PAR-4, GPIbα | 0.29 nM | [1] |
| TRAP-14 (SFLLRNPNDKYEPF-amide) | Peptide Agonist | PAR-1 | 24 µM | [1] |
| PAR1AP (TFLLR-amide) | Peptide Agonist | PAR-1 | 3.9 µM | [1] |
| PAR4AP (AYPGKF-amide) | Peptide Agonist | PAR-4 | 60 µM |
Note: Data for the specific this compound (SFLLR-NH2) was not available in a direct comparative study. The data for TRAP-14, a longer PAR-1 activating peptide, is provided as a surrogate to indicate the typical potency range of such peptides. The potency of this compound is expected to be in a similar micromolar range.
Qualitative Comparison
| Feature | This compound | Thrombin | Collagen | ADP |
| Mechanism of Action | Direct agonist of PAR-1, mimicking the tethered ligand. | Enzymatically cleaves and activates PAR-1 and PAR-4; also interacts with GPIbα and converts fibrinogen to fibrin. | Activates platelets via GPVI and α2β1 integrin receptors, leading to a complex signaling cascade. | Activates P2Y1 and P2Y12 receptors, leading to platelet shape change, aggregation, and granule release. |
| Specificity | Highly specific for PAR-1. | Acts on multiple receptors and substrates, leading to broader physiological effects. | Specific for collagen receptors, but the downstream signaling is complex and involves multiple pathways. | Specific for P2Y receptors. |
| Advantages | - High specificity allows for targeted study of PAR-1 signaling.- Reproducible and stable reagent.- Avoids the enzymatic activity and fibrin generation of thrombin. | - Physiologically relevant activator of thrombosis.- Potent activator at low concentrations. | - Mimics thrombosis initiated by exposure of subendothelial matrix.- Induces strong and sustained platelet activation. | - Important mediator of platelet activation and amplification of the thrombotic response. |
| Limitations | - May not fully replicate all aspects of thrombin-induced activation.- Potency is lower than thrombin. | - Pleiotropic effects can complicate the interpretation of results.- Enzymatic activity can be difficult to control. | - Insoluble nature can make it difficult to work with in some assays.- Response can be variable depending on the source and preparation of collagen. | - Induces a weaker initial activation compared to thrombin or collagen. |
Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway
Activation of PAR-1 by this compound initiates a G-protein-coupled signaling cascade, primarily through Gαq and Gα12/13. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and activation of protein kinase C (PKC). These events culminate in platelet shape change, granule secretion, and activation of the integrin αIIbβ3, leading to platelet aggregation.
Caption: PAR-1 signaling pathway activated by this compound.
Experimental Workflow: Platelet Aggregation Assay
This workflow outlines the key steps in performing a light transmission aggregometry (LTA) experiment to compare the effects of this compound and an alternative agonist.
Caption: Workflow for a comparative platelet aggregation assay.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To compare the pro-aggregatory effects of this compound with thrombin on human platelets.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mM in sterile water or saline).
-
Human α-thrombin stock solution (e.g., 100 U/mL in saline).
-
Saline (0.9% NaCl).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
Methodology:
-
Preparation of PRP and PPP:
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
LTA Procedure:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes.
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with a PPP sample.
-
Add 50 µL of varying concentrations of this compound or thrombin to the PRP to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation and the slope of the aggregation curve for each agonist concentration.
-
Plot dose-response curves and calculate the EC50 for both this compound and thrombin.
-
In Vitro Thrombosis Model using a Microfluidic Chamber
Objective: To visualize and quantify thrombus formation on a collagen-coated surface in response to this compound under flow conditions.
Materials:
-
Microfluidic device with a channel coated with fibrillar collagen.
-
Syringe pump.
-
Fluorescence microscope with a camera.
-
Freshly drawn human whole blood anticoagulated with a thrombin inhibitor (e.g., PPACK) and labeled with a fluorescent platelet marker (e.g., Calcein AM).
-
This compound solution.
-
Control vehicle (saline).
Methodology:
-
Device Preparation:
-
Coat the microfluidic channels with 100 µg/mL fibrillar collagen overnight at 4°C.
-
Block the surface with 1% bovine serum albumin (BSA) for 1 hour at room temperature.
-
-
Thrombosis Assay:
-
Prepare two syringes with the fluorescently labeled whole blood. To one, add this compound to the desired final concentration. To the other, add the vehicle control.
-
Perfuse the blood through the collagen-coated microfluidic channels at a defined shear rate (e.g., 1000 s⁻¹) using the syringe pump.
-
Record time-lapse images of platelet adhesion and aggregation on the collagen surface using fluorescence microscopy for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Quantify the surface area covered by platelets and the volume of the formed thrombi at different time points using image analysis software.
-
Compare the extent and kinetics of thrombus formation between the this compound-treated and control samples.
-
Conclusion
This compound is a valuable and specific tool for studying PAR-1 mediated thrombosis. Its ability to selectively activate a key platelet receptor provides a clear advantage for mechanistic studies over less specific agonists like thrombin. While less potent than thrombin, its stability and reproducibility make it an excellent choice for in vitro assays such as platelet aggregometry and microfluidic thrombosis models. By understanding its performance characteristics in comparison to other agonists, researchers can confidently employ this compound to advance our understanding of thrombosis and aid in the development of novel anti-thrombotic therapies.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TRAP-5 Amide from Commercial Suppliers for Research Applications
An Objective Guide for Researchers in Hematology and Cell Signaling
TRAP-5 amide (Sequence: H-Ser-Phe-Leu-Leu-Arg-NH2) is a synthetic pentapeptide that acts as a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor crucial in thrombosis, hemostasis, and inflammation.[1][2][3] By mimicking the action of thrombin's tethered ligand, this compound provides a valuable tool for studying PAR1-mediated signaling pathways without the need for proteolytic activation.[4][5] Given its importance, selecting a reliable and high-quality source of this compound is critical for reproducible experimental outcomes. This guide provides a side-by-side comparison of this compound from several major suppliers, focusing on key quality metrics and functional performance.
The quality of synthetic peptides can vary significantly between suppliers, potentially impacting experimental results. Key quality control tests for peptides include identity verification by mass spectrometry (MS), purity assessment by high-performance liquid chromatography (HPLC), and determination of peptide content.
Quantitative Data Comparison
To ensure experimental consistency, it is crucial to evaluate suppliers based on purity, identity, and functional potency. The following table summarizes the certificate of analysis data and functional experimental results for this compound from three representative (hypothetical) suppliers.
Disclaimer: The data presented below is for illustrative purposes and does not represent actual experimental results from the listed suppliers. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | >98% | >95% | >99% |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Molecular Weight | 633.8 Da | 633.8 Da | 633.8 Da |
| EC₅₀ (Platelet Aggregation) | 4.5 µM | 6.2 µM | 4.1 µM |
| EC₅₀ (Calcium Flux) | 1.8 µM | 2.5 µM | 1.6 µM |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | White Lyophilized Powder |
| Solubility | Water | Water | Water |
Signaling and Experimental Workflow Diagrams
Understanding the mechanism of action and the experimental process is fundamental for interpreting results.
PAR1 Signaling Pathway
This compound acts as an agonist for PAR1, initiating a signaling cascade. Upon binding, PAR1 couples to G proteins (primarily Gq and G12/13), leading to downstream events such as calcium mobilization and platelet aggregation.
Caption: Simplified PAR1 signaling cascade initiated by this compound.
Experimental Evaluation Workflow
A systematic workflow is essential for comparing peptides from different sources. The process involves initial quality control checks followed by functional assays to determine potency.
Caption: Workflow for the comparative evaluation of this compound.
Experimental Protocols
Detailed and consistent methodologies are required for a fair comparison of biological activity.
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the clumping of platelets, a primary function of PAR1 activation in hemostasis.
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound from each supplier in inducing platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) isolated from fresh human blood.
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
This compound stock solutions (1 mM in water).
-
Light Transmission Aggregometer.
-
-
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at 200 x g for 15 minutes at room temperature. Prepare PPP by a second centrifugation of the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette 250 µL of PRP into a cuvette with a stir bar and pre-warm to 37°C for 2 minutes.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
Plot the maximum aggregation percentage against the log concentration of this compound and calculate the EC₅₀ value using a sigmoidal dose-response curve.
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following PAR1 activation, a key second messenger in the signaling pathway.
-
Objective: To determine the EC₅₀ of this compound from each supplier in stimulating intracellular calcium release in PAR1-expressing cells.
-
Materials:
-
PAR1-expressing cell line (e.g., HEK293-PAR1 or human platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading and injection capabilities.
-
-
Protocol:
-
Plate PAR1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence for 30-60 seconds.
-
Inject varying concentrations of this compound into the wells.
-
Immediately record the fluorescence signal over time (typically 3-5 minutes) to capture the peak response.
-
Calculate the EC₅₀ value by plotting the peak fluorescence response against the log concentration of the peptide.
-
References
- 1. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for PAR-1 Receptor Activation in Research
For researchers, scientists, and drug development professionals investigating the intricacies of Protease-Activated Receptor 1 (PAR-1), the choice of an activating agent is critical. While TRAP-5 amide (Ser-Phe-Leu-Leu-Arg-NH2) has been a common tool, a range of alternative agonists offer distinct potencies, specificities, and signaling profiles. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Peptide Agonist Alternatives to this compound
Several peptide-based agonists, derived from the N-terminal "tethered ligand" sequence of PAR-1 exposed after cleavage by thrombin, serve as alternatives to this compound. These include the slightly longer TRAP-6, the pentapeptide TFLLR-NH2, and longer chain peptides.
Quantitative Comparison of PAR-1 Peptide Agonists
The efficacy of these peptides in activating PAR-1 is commonly assessed through platelet aggregation assays and intracellular calcium mobilization studies. The half-maximal effective concentration (EC50) is a key metric for comparing their potency.
| Agonist | Sequence | Assay | EC50 (µM) | Reference |
| TRAP-6 | SFLLRN-NH2 | Platelet Aggregation | 0.15 - 0.8 | [1] |
| TFLLR-NH2 | TFLLR-NH2 | Platelet Aggregation | 3.9 | [2][3] |
| TRAP | SFLLRNPNDKYEPF-amide | Platelet Aggregation | 24 | [2][3] |
| Macrocyclic Analog of SFLLRN | Cyclized SFLLRN | Platelet Aggregation | 24 |
Note: A specific EC50 value for this compound (SFLLR-NH2) in a comparable platelet aggregation assay was not explicitly found in the searched literature, though its activity is widely acknowledged.
Non-Peptide Alternatives and Biased Agonism
Beyond linear peptides, the landscape of PAR-1 activators includes non-peptide agonists and allosteric modulators that can induce "biased agonism," a phenomenon where an agonist preferentially activates certain downstream signaling pathways over others.
Parmodulins are a class of small-molecule allosteric modulators that bind to the intracellular face of PAR-1. Unlike peptide agonists that typically activate both Gαq and Gα12/13 signaling pathways, parmodulins selectively inhibit Gαq-mediated signaling. This leads to a unique cellular response profile, potentially offering therapeutic advantages by separating desired anti-inflammatory and cytoprotective effects from pro-thrombotic activities.
Signaling Pathways of PAR-1 Activation
The activation of PAR-1 by different agonists can trigger distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Canonical PAR-1 Signaling Pathway
Canonical agonists like thrombin and synthetic peptides (TRAP-5, TRAP-6, TFLLR-NH2) typically activate both Gαq and Gα12/13 pathways.
Caption: Canonical PAR-1 signaling pathway.
Biased Signaling by Parmodulins
Parmodulins exhibit biased agonism by selectively modulating PAR-1 signaling, primarily inhibiting the Gαq pathway.
Caption: Biased signaling of PAR-1 by parmodulins.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments in PAR-1 research.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium concentration using the fluorescent indicator Fura-2 AM.
Experimental Workflow
Caption: Workflow for intracellular calcium mobilization assay.
Methodology
-
Cell Preparation: Seed cells (e.g., HEK293 cells expressing PAR-1) into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a suitable buffer (e.g., HBSS) with 0.02% Pluronic F-127.
-
Remove culture medium from the cells and add the Fura-2 AM loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells twice with assay buffer (e.g., HBSS) to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with dual excitation wavelength capabilities.
-
Measure baseline fluorescence by exciting at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the PAR-1 agonist of choice at various concentrations.
-
Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340nm/380nm).
-
Plot the change in the fluorescence ratio over time to determine the intracellular calcium response.
-
Generate dose-response curves to calculate the EC50 value for each agonist.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Methodology
-
PRP Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP (100% aggregation) and PRP (0% aggregation).
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add the PAR-1 agonist to the PRP.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Construct dose-response curves to determine the EC50 for each agonist.
-
Receptor Internalization Assay (Flow Cytometry)
This protocol provides a method to quantify PAR-1 internalization upon agonist stimulation using flow cytometry.
Methodology
-
Cell Preparation:
-
Use cells stably expressing an epitope-tagged PAR-1 (e.g., FLAG-tag at the N-terminus).
-
Culture cells to confluence in appropriate vessels.
-
-
Agonist Stimulation:
-
Treat the cells with the PAR-1 agonist at a desired concentration for various time points at 37°C.
-
Include an untreated control group.
-
-
Antibody Staining:
-
Place the cells on ice to stop internalization.
-
Wash the cells with cold PBS.
-
Incubate the cells with a fluorescently labeled primary antibody against the epitope tag (e.g., anti-FLAG-FITC) in a staining buffer (e.g., PBS with 1% BSA) on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface.
-
Calculate the percentage of receptor internalization by comparing the MFI of agonist-treated cells to that of untreated cells.
-
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for TRAP-5 Amide
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. TRAP-5 amide, a synthetic peptide commonly used in hematology research as a thrombin receptor agonist, requires careful handling and disposal due to its biological activity and potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS). It is important to note that different suppliers may provide conflicting safety information. For instance, one supplier's SDS for this compound classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Another supplier's SDS states it is not a hazardous substance. In light of such discrepancies, a conservative approach that treats the compound as potentially hazardous is strongly recommended.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound in any form. This includes:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For safe handling and preparation of disposal, key physical and chemical properties of this compound are summarized below.
| Property | Value | Notes |
| Molecular Formula | C₃₀H₅₁N₉O₆ | |
| Molecular Weight | 633.79 g/mol | |
| Appearance | White solid | |
| Storage Temperature | -20 ± 5 °C | Store in a desiccated environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste should follow a systematic process to ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe disposal. At the point of generation, separate this compound waste into distinct, clearly labeled categories:
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any lab consumables that have come into direct contact with the peptide.
-
Liquid Waste: This category comprises solutions containing this compound, such as stock solutions, experimental buffers, and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be placed in a designated sharps container.
Step 2: Containerization of Waste
All waste must be collected in appropriate, leak-proof containers.
-
Solid Waste: Use a dedicated, robust container with a secure lid. The container should be clearly labeled as "Hazardous Waste: this compound Solid Waste."
-
Liquid Waste: Collect in a chemical-resistant container (e.g., high-density polyethylene) with a screw-top cap. The container must be labeled as "Hazardous Waste: this compound Liquid Waste" and should include the approximate concentration and solvent composition. Never overfill liquid waste containers; leave at least 10% headspace for expansion.
Step 3: Waste Treatment and Neutralization (if applicable)
Given the peptide nature of this compound, chemical degradation can be considered as a preliminary treatment step, although it may not be necessary if a certified hazardous waste disposal service is used. For labs equipped and permitted to perform such procedures, consult with your institution's Environmental Health and Safety (EHS) office for approved methods. A common approach for peptide degradation involves hydrolysis using a strong base or acid; however, this should only be performed by trained personnel with appropriate safety measures in place.
Step 4: Storage of Waste
Store all this compound waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and provide secondary containment to mitigate spills. Ensure that incompatible waste types are not stored together.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted through your institution's certified hazardous waste management program. Contact your EHS office to schedule a pickup. Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," should be followed.
Experimental Workflow and Waste Generation
A common application of this compound is in platelet aggregation assays to study platelet activation. The following diagram illustrates a typical experimental workflow and highlights the points at which different waste streams are generated.
Signaling Pathway Context
This compound functions by activating Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor. Understanding this pathway is crucial for appreciating its biological significance and the importance of its proper handling.
By adhering to these detailed procedures, research professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize consulting your institution's specific guidelines and EHS office for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
